Pyraclostrobin-d6
Description
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Properties
Molecular Formula |
C₁₉H₁₂D₆ClN₃O₄ |
|---|---|
Molecular Weight |
393.85 |
Synonyms |
N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6; _x000B_[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamic Acid Methyl Ester-d6; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Pyraclostrobin-d6: Chemical Properties, Structure, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Pyraclostrobin-d6. This deuterated analog of the widely used fungicide Pyraclostrobin serves as an essential internal standard for quantitative analysis in various matrices.
Chemical Properties and Structure
This compound is a stable isotope-labeled version of Pyraclostrobin, where six hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-(methoxy-d3)-carbamic acid methyl-d3 ester | [1][2] |
| Synonyms | This compound | [1][3] |
| CAS Number | 175013-18-0 (unlabeled) | [1][2][3] |
| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [1][2][3] |
| Molecular Weight | 393.85 g/mol | [1][2][3] |
| Appearance | Beige solid/powder | [1] |
| Purity | >95% (typically analyzed by HPLC) | [2] |
Table 2: Physical and Chemical Data of Pyraclostrobin (Non-deuterated)
| Property | Value | Source(s) |
| Melting Point | 63.7 - 65.2 °C | [4] |
| Solubility | Water: 1.9 mg/L (20 °C) Organic Solvents (approximate): - Ethanol: ~10 mg/mL - DMSO: ~30 mg/mL - Dimethylformamide (DMF): ~30 mg/mL | Cayman Chemical |
| UV/Vis Absorbance | λmax: 277 nm | Cayman Chemical |
Chemical Structure
The chemical structure of this compound is provided below, indicating the positions of the deuterium labels on the methoxy and methyl ester groups.
SMILES: [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-c2ccc(Cl)cc2)n1[1] InChI: InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3[1] InChI Key: HZRSNVGNWUDEFX-WFGJKAKNSA-N[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.
Synthesis of this compound
A plausible synthetic route for this compound would involve the use of deuterated reagents in the final steps of a synthesis pathway similar to that of unlabeled Pyraclostrobin. A general, multi-step synthesis of pyraclostrobin has been described.[5] The key step for introducing the deuterium labels would be the methylation reactions.
Illustrative Final Step:
A likely final step would involve the reaction of a precursor amine with deuterated methyl chloroformate (CD₃O(CO)Cl) or a similar deuterated methylating agent to form the carbamate ester, and the use of deuterated methanol (CD₃OD) in the formation of the methoxy group.
Note: A specific, validated synthesis protocol for this compound is not publicly available.
Analytical Methodology: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Pyraclostrobin in complex matrices such as food, soil, and biological samples. A typical workflow involves extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation (QuEChERS Method - Modified)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known concentration of this compound internal standard solution.
-
Add a salt packet containing MgSO₄ and NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
B. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Pyraclostrobin and this compound.
-
Pyraclostrobin: e.g., m/z 388 → 194
-
This compound: e.g., m/z 394 → 200
-
-
Table 3: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Time-programmed gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI+ |
| MRM Transition (Pyraclostrobin) | 388 → 194 (Quantifier), 388 -> 163 (Qualifier) |
| MRM Transition (this compound) | 394 → 200 (Quantifier) |
Visualizations
Logical Relationship of this compound Information
The following diagram illustrates the interconnectedness of the information presented in this guide, from the fundamental chemical properties to its application.
Caption: Logical workflow for this compound from properties to application.
Experimental Workflow for Quantification
This diagram outlines the typical experimental steps for using this compound as an internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using this compound.
Safety Information
The safety data for this compound is expected to be very similar to that of Pyraclostrobin. The following information is based on the Safety Data Sheet (SDS) for Pyraclostrobin.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Toxic if inhaled. Very toxic to aquatic life with long-lasting effects.[6][7][8]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]
Users should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. 2005-03 [nmr.chem.ualberta.ca]
- 3. youtube.com [youtube.com]
- 4. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106117143B - A kind of preparation method of pyraclostrobin - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 百克敏(吡唑醚菌酯) certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
Synthesis and Isotopic Purity of Pyraclostrobin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity of Pyraclostrobin-d6, a deuterated internal standard crucial for accurate quantification in metabolic studies, pharmacokinetics, and environmental analysis.[1] Pyraclostrobin is a broad-spectrum fungicide that functions by inhibiting mitochondrial respiration in fungi.[2] The use of a stable isotope-labeled standard like this compound is essential for correcting analytical variability and matrix effects in sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated carbamate intermediate, which is then coupled with a pyrazole derivative. The deuterium labels are introduced on the N-methoxy and the carbamate's methyl groups.
Key Intermediates and Reagents
-
1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
-
Methyl-d3-amine hydrochloride
-
Methyl chloroformate-d3 (prepared from methanol-d4)
-
2-(Bromomethyl)phenyl acetate
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Acetonitrile
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Experimental Protocols
Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
A common method for the synthesis of this key precursor involves the cyclization of a substituted hydrazine with a suitable three-carbon synthon. One reported method utilizes p-chloroaniline as a starting material, which is first converted to a diazonium salt and then reduced. The resulting hydrazine derivative is reacted with an acrylic acid ester equivalent, followed by cyclization and hydrolysis to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
Step 2: Proposed Synthesis of Methyl --INVALID-LINK--carbamate-d3
This step outlines a plausible pathway for the synthesis of the key deuterated intermediate.
-
Preparation of N-methoxy-d3-amine: Methyl-d3-amine hydrochloride is neutralized with a base (e.g., NaOH) to yield free methyl-d3-amine. This is then reacted with a suitable hydroxylating agent to form N-methoxy-d3-amine.
-
Formation of the carbamoyl chloride: The N-methoxy-d3-amine is reacted with methyl chloroformate-d3 in the presence of a non-nucleophilic base to form N-(methoxy-d3)-N-(methyl-d3)carbamoyl chloride.
-
Reaction with 2-aminobenzyl alcohol: The resulting carbamoyl chloride is then reacted with 2-aminobenzyl alcohol. The amino group of the benzyl alcohol will displace the chloride on the carbamoyl chloride to form the desired carbamate, methyl --INVALID-LINK--carbamate-d3.
Step 3: Bromination of the Benzyl Alcohol
The hydroxyl group of methyl --INVALID-LINK--carbamate-d3 is converted to a bromide, a better leaving group for the subsequent etherification. This can be achieved using a standard brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under appropriate conditions. This yields methyl --INVALID-LINK--carbamate-d3.
Step 4: Synthesis of this compound
The final step is a Williamson ether synthesis. Methyl --INVALID-LINK--carbamate-d3 is reacted with 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile.[3] The reaction mixture is typically heated to reflux to ensure complete reaction.
-
To a stirred solution of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole in acetone, add potassium carbonate.
-
Add a solution of methyl --INVALID-LINK--carbamate-d3 in acetone dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms.
Data Presentation
The following table summarizes the expected quantitative data for the isotopic purity of a typical batch of this compound.
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry |
| Isotopologue Distribution | Mass Spectrometry | |
| d6 | > 99% | |
| d5 | < 1% | |
| d4 | < 0.1% | |
| d3 | < 0.01% | |
| d2 | < 0.01% | |
| d1 | < 0.01% | |
| d0 | < 0.01% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and isotopic purity analysis of this compound.
Mode of Action: Mitochondrial Respiration Inhibition
Caption: Pyraclostrobin inhibits Complex III of the mitochondrial electron transport chain.
References
An In-depth Technical Guide to the Mechanism of Action of Pyraclostrobin Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which are synthetic analogues of naturally occurring antifungal compounds. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, leading to a disruption of cellular energy production and subsequent cell death. This technical guide provides a detailed examination of the molecular and cellular effects of pyraclostrobin, including its impact on the mitochondrial electron transport chain, ATP synthesis, and relevant signaling pathways. Quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms are presented to offer a comprehensive resource for researchers and professionals in the field.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
Pyraclostrobin's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[1] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate the proton motive force necessary for ATP synthesis.
Pyraclostrobin specifically binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3] This binding event physically obstructs the oxidation of ubiquinol, thereby blocking the electron flow through the ETC. The interruption of electron transport has two major consequences:
-
Inhibition of ATP Synthesis: The blockage of the ETC prevents the generation of the proton gradient required by ATP synthase (Complex V) to produce ATP. This depletion of cellular ATP, the primary energy currency, halts essential metabolic processes, leading to the cessation of fungal growth and development.[1][2]
-
Generation of Reactive Oxygen Species (ROS): The stalled electron flow at Complex III can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, further contributing to fungal cell death.
The following diagram illustrates the mitochondrial electron transport chain and the specific site of action for pyraclostrobin.
Caption: Mitochondrial electron transport chain and the inhibitory action of Pyraclostrobin at Complex III.
Quantitative Efficacy Data
The efficacy of pyraclostrobin varies depending on the fungal species, developmental stage, and environmental conditions. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a fungicide.
| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| Sclerotium rolfsii | Mycelial Growth Inhibition | 0.0291 - 1.0871 (mean: 0.4469) | [2] |
| Colletotrichum scovillei | Mycelial Growth Inhibition | 0.349 - 0.542 | [4] |
| Colletotrichum scovillei | Spore Germination Inhibition | 0.0475 - 0.0639 | [4] |
Experimental Protocols
Mitochondrial Respiration Assay
This protocol details the measurement of mitochondrial oxygen consumption to assess the inhibitory effect of pyraclostrobin.
Objective: To determine the rate of oxygen consumption by isolated fungal mitochondria in the presence and absence of pyraclostrobin.
Materials:
-
Fungal mycelia
-
Mitochondria isolation buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Respiration buffer (e.g., 0.25 M sucrose, 10 mM KCl, 5 mM MgCl2, 10 mM KH2PO4, 1 mM EGTA, pH 7.2)
-
Substrate (e.g., 10 mM succinate)
-
Complex I inhibitor (e.g., 2 µM rotenone)
-
ADP solution (e.g., 1 M)
-
Pyraclostrobin stock solution (in a suitable solvent like DMSO)
-
Clark-type oxygen electrode system
-
Homogenizer
-
Centrifuge
Procedure:
-
Mitochondria Isolation:
-
Harvest fungal mycelia and wash with distilled water.
-
Homogenize the mycelia in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a minimal volume of respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
-
Oxygen Consumption Measurement:
-
Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.
-
Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the mitochondrial suspension to the chamber to a final protein concentration of approximately 0.5 mg/mL.
-
Add rotenone to inhibit Complex I and ensure that respiration is driven by the succinate pathway.
-
Add succinate to initiate respiration (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).
-
Once a stable State 3 respiration rate is established, add the desired concentration of pyraclostrobin and record the change in oxygen consumption.
-
Repeat the experiment with a range of pyraclostrobin concentrations to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the mitochondrial respiration assay.
Caption: Experimental workflow for the mitochondrial respiration assay.
ATP Synthesis Assay
This protocol describes the quantification of ATP production in fungal cells or isolated mitochondria following treatment with pyraclostrobin.
Objective: To measure the levels of ATP to determine the impact of pyraclostrobin on cellular energy production.
Materials:
-
Fungal culture or isolated mitochondria
-
Pyraclostrobin
-
ATP extraction buffer (e.g., containing trichloroacetic acid or a commercial lysis reagent)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
-
Microplate reader
Procedure:
-
Treatment:
-
Expose fungal cultures or isolated mitochondria to various concentrations of pyraclostrobin for a defined period.
-
-
ATP Extraction:
-
For whole cells, harvest the cells by centrifugation and resuspend in ATP extraction buffer.
-
For isolated mitochondria, directly add the extraction buffer.
-
Incubate as recommended by the extraction buffer protocol to ensure complete cell lysis and release of ATP.
-
Centrifuge the lysate to pellet any debris.
-
-
ATP Quantification:
-
Prepare a standard curve using a known concentration of ATP.
-
In a luminometer-compatible microplate, add the ATP assay reagent (containing luciferin and luciferase) to each well.
-
Add the extracted ATP samples and standards to the wells.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples using the standard curve.
-
Compare the ATP levels in pyraclostrobin-treated samples to the untreated control to determine the extent of inhibition.
-
Impact on Cellular Signaling Pathways
Recent studies have indicated that beyond its direct impact on mitochondrial respiration, pyraclostrobin can also influence cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and Target of Rapamycin (TOR) pathways.
AMPK is a key energy sensor in eukaryotic cells that is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP.
In the context of pyraclostrobin's action, the inhibition of mitochondrial respiration and subsequent decrease in ATP levels would lead to an increase in the AMP:ATP ratio, thereby activating AMPK. Activated AMPK can then phosphorylate and inhibit the TOR kinase, a central regulator of cell growth and proliferation. The inhibition of TOR signaling can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components to provide nutrients during periods of stress.
The following diagram illustrates the proposed signaling pathway affected by pyraclostrobin in fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 3. Detection of viable fungal spores contaminant on documents and rapid control of the effectiveness of an ethylene oxide disinfection using ATP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
Technical Guide: Solubility of Pyraclostrobin-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Pyraclostrobin-d6 in various organic solvents. The deuterated form, this compound, is often used as an internal standard in analytical methods. For the purposes of solubility in organic solvents, the difference between Pyraclostrobin and this compound is considered negligible. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and a common analytical workflow.
Quantitative Solubility Data
The solubility of Pyraclostrobin in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for the preparation of stock solutions, analytical standards, and formulations in research and development.
| Organic Solvent | Solubility (g/L) |
| Acetone | > 500 |
| Acetonitrile | > 500 |
| Dichloromethane | > 500 |
| Ethyl Acetate | > 500 |
| Toluene | > 500 |
| Methanol | 100.8 |
| Isopropanol | 30.0 |
| Dimethyl Sulfoxide (DMSO) | ~30,000 (approx. 30 mg/ml)[1] |
| Dimethylformamide (DMF) | ~30,000 (approx. 30 mg/ml)[1] |
| n-Octanol | 24.2 |
| Ethanol | ~10,000 (approx. 10 mg/ml)[1] |
| n-Heptane | 3.7 |
Note: Data compiled from multiple sources. The solubility values for DMSO, DMF, and Ethanol were converted from mg/ml to g/L for consistency.
Experimental Protocols
Determination of Solubility in Organic Solvents (Flask Method)
This protocol is adapted from the principles outlined in the OECD Guideline 105 for testing of chemicals, which, although focused on water solubility, provides a sound basis for determining solubility in organic solvents. The flask method is suitable for substances with solubilities above 10⁻² g/L.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add a small, known amount of this compound to a measured volume of the organic solvent in a flask. Stopper the flask and shake vigorously for 10 minutes. Visually inspect for any undissolved solid. If the solid has dissolved, add more this compound until a saturated solution with excess solid is obtained. This helps in determining the appropriate amount of substance to use in the main test.
-
Main Test: a. Add a known excess amount of this compound (based on the preliminary test) to a flask containing a known volume of the organic solvent. b. Place the stoppered flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure saturation. c. After the equilibration period, stop the stirring and allow the undissolved solid to settle. d. To separate the solid and liquid phases without altering the equilibrium, centrifuge the sample at the same constant temperature. e. Carefully take an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter compatible with the organic solvent. f. Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: a. Prepare a series of calibration standards of this compound in the chosen organic solvent. b. Analyze the diluted sample and the calibration standards using a validated HPLC method. c. Determine the concentration of this compound in the diluted sample from the calibration curve. d. Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.
-
Data Reporting: Report the solubility in g/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Mechanism of Action: Inhibition of Mitochondrial Respiration
Pyraclostrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.
Caption: Pyraclostrobin's inhibition of Complex III in the mitochondrial electron transport chain.
Experimental Workflow: QuEChERS Method for Pyraclostrobin Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues, including Pyraclostrobin, in various matrices. This workflow outlines the key steps of the QuEChERS procedure.
Caption: A simplified workflow of the QuEChERS method for Pyraclostrobin sample preparation.
References
Pyraclostrobin-d6: A Technical Overview for Advanced Research
For researchers, scientists, and professionals in drug development, Pyraclostrobin-d6 serves as a critical analytical tool. This deuterated internal standard is indispensable for the accurate quantification of its parent compound, pyraclostrobin, a widely utilized strobilurin fungicide. This guide provides an in-depth look at its core properties, a detailed experimental protocol for its application, and a visual representation of the parent compound's mechanism of action.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental settings.
| Parameter | Value |
| CAS Number | 1185141-91-7 |
| Molecular Formula | C₁₉H₁₂D₆ClN₄O₃ |
| Molecular Weight | 393.89 g/mol |
| Synonyms | Methyl (N-methoxy)-N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl-d6]carbamate |
| Appearance | A solid |
| Solubility | Soluble in Chloroform and Methanol |
Experimental Protocol: Quantification of Pyraclostrobin in Biological Matrices
The following protocol outlines a typical workflow for the analysis of pyraclostrobin residues in a given sample matrix, such as agricultural products, using this compound as an internal standard. This method commonly employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[1][2][3][4][5]
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable tissue) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of water and 10 mL of acetonitrile are added. A known concentration of this compound internal standard is spiked into the sample. The tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is again shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is collected, and the solvent is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically equipped with a C18 column, to separate pyraclostrobin and this compound from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.[5]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both pyraclostrobin and this compound are monitored for quantification.
-
Quantification: The concentration of pyraclostrobin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of pyraclostrobin and a constant concentration of the internal standard.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Pyraclostrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi.[6][7] Specifically, it targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[8] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.[8]
Recent studies have also explored the off-target effects of pyraclostrobin, including its potential to induce triglyceride accumulation and mitochondrial dysfunction in non-target organisms, which appears to occur through mechanisms independent of the canonical PPARγ pathway.[9][10] These findings highlight the importance of continued research into the broader biological impacts of this widely used fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Consumer safety evaluation of pyraclostrobin residues in strawberry using liquid chromatography tandem mass spectrometry (LC-MS/MS): An Egyptian profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 7. awiner.com [awiner.com]
- 8. researchgate.net [researchgate.net]
- 9. The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Pyraclostrobin-d6 Under Storage Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Pyraclostrobin-d6, a deuterated isotopologue of the fungicide Pyraclostrobin, under various storage conditions. As a critical internal standard in analytical chemistry, understanding the stability of this compound is paramount for ensuring accurate and reliable quantitative analysis. This document synthesizes available data on the stability of Pyraclostrobin and its deuterated form, offers best-practice recommendations for storage and handling, and provides detailed experimental protocols for researchers to conduct their own stability assessments. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates general principles and related data to inform laboratory practices.
Introduction
Physicochemical Properties of Pyraclostrobin
While specific data for this compound is not extensively documented, the physicochemical properties of Pyraclostrobin provide a strong indication of its expected behavior.
| Property | Value |
| Chemical Formula | C₁₉H₁₈ClN₃O₄ |
| Molecular Weight | 387.82 g/mol |
| Appearance | White to beige crystalline solid |
| Melting Point | 63.7 - 65.2 °C[1] |
| Decomposition Temperature | Exothermic decomposition observed around 200°C.[1] |
| Water Solubility | 1.9 mg/L (at 20°C)[2] |
| Solubility in Organic Solvents | Soluble in methanol, n-heptane, acetone. |
Note: The molecular weight of this compound is approximately 393.86 g/mol due to the six deuterium atoms.
Factors Affecting Stability
The stability of this compound can be influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. For Pyraclostrobin, an exothermic decomposition is noted at around 200°C.[1] As a general best practice, and as recommended by suppliers, this compound should be stored at low temperatures to minimize degradation.
-
Light: Pyraclostrobin has been shown to undergo direct photolysis in water.[1] Therefore, exposure to light, particularly UV radiation, should be minimized during storage and handling of this compound solutions.
-
pH: The stability of Pyraclostrobin can be pH-dependent, which may influence its degradation pathways in aqueous solutions.
-
Solvent: The choice of solvent for preparing stock and working solutions is critical. Solvents should be of high purity and inert to the compound. Acetonitrile is a commonly used solvent for Pyraclostrobin and its deuterated standard.
Recommended Storage Conditions
Based on supplier recommendations and general best practices for handling isotopically labeled analytical standards, the following storage conditions are advised for this compound:
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Humidity | Container |
| Neat Solid | -20°C (long-term) | Protect from light | Store in a desiccator | Tightly sealed, opaque vial |
| Stock Solution | -20°C (long-term) | Protect from light (amber vials) | N/A | Tightly sealed, volumetric flask or vial |
| Working Solution | 2-8°C (short-term) | Protect from light (amber vials) | N/A | Tightly sealed, volumetric flask or vial |
Experimental Protocol for Stability Assessment
To ensure the integrity of analytical data, it is recommended that laboratories perform their own stability studies of this compound solutions under their specific storage and handling conditions. The following is a general protocol for such a study.
Objective: To determine the short-term and long-term stability of this compound in a specific solvent and at defined storage conditions.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Validated analytical instrument (e.g., LC-MS/MS)
-
Refrigerator and freezer maintained at the desired temperatures
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound neat material.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials.
-
-
Initial Analysis (Time Zero):
-
Prepare a fresh set of calibration standards and quality control (QC) samples.
-
Analyze a freshly prepared working solution from the stock solution to establish the initial concentration (T₀). This will serve as the baseline.
-
-
Storage:
-
Store the aliquots of the stock solution under the desired conditions:
-
Long-term stability: -20°C
-
Short-term stability (bench-top): Room temperature (e.g., 25°C)
-
Refrigerator stability: 2-8°C
-
-
-
Periodic Analysis:
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks for long-term; 0, 2, 4, 8, 24 hours for short-term), retrieve an aliquot from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Prepare a working solution and analyze it using the validated analytical method.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Compare the results to the initial concentration (T₀). The stability is often expressed as the percentage of the initial concentration remaining.
-
Acceptance criteria are typically set at ±10-15% of the initial concentration.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
Potential Degradation Logic
While specific degradation pathways for this compound are not detailed, the known degradation of Pyraclostrobin can be used as a model. Photolysis is a key degradation route.
Caption: Factors influencing the degradation of this compound.
Conclusion
The stability of this compound is a critical factor for its reliable use as an internal standard in analytical chemistry. While specific quantitative stability data is scarce, this guide provides a framework for its proper storage and handling based on the known properties of Pyraclostrobin and general principles for deuterated standards. It is strongly recommended that researchers validate the stability of this compound solutions under their own laboratory conditions to ensure the accuracy and precision of their analytical results. The provided experimental protocol and workflows offer a starting point for these essential validation activities.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical role of deuterated internal standards in achieving accurate and reliable quantification in mass spectrometry. We will delve into the core principles of their application, present comparative data, and provide detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who rely on precise analytical measurements.
The Principle of Isotope Dilution Mass Spectrometry
At the heart of quantitative mass spectrometry lies the principle of isotope dilution. This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of analysis.[1] The fundamental assumption is that the isotopically labeled standard will behave identically to the native analyte throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization.[2]
Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[2] Because they are nearly identical chemically, the deuterated standard co-elutes with the analyte during liquid chromatography (LC). However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard.[2]
By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, variations that occur during sample preparation and analysis can be effectively normalized. This leads to significantly improved accuracy and precision in the final quantitative results.
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer's ion source. This "matrix effect" is a significant source of variability and inaccuracy.[3][4][5] Because a deuterated internal standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects.[6][7] The use of the analyte-to-IS ratio effectively cancels out these effects, leading to more accurate results.[6][7]
-
Correction for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some amount of the analyte can be lost. A deuterated internal standard, being chemically identical, will be lost to the same extent as the native analyte. The constant analyte-to-IS ratio corrects for this loss.
-
Improved Precision and Accuracy: By accounting for variations in matrix effects, sample recovery, and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.[8]
Data Presentation: Comparative Analysis
The benefits of using a deuterated internal standard are evident when comparing the validation data of analytical methods.
Case Study 1: Therapeutic Drug Monitoring of Immunosuppressants
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the simultaneous quantification of five immunosuppressive drugs in whole blood and plasma using their respective deuterated internal standards.[8] The validation results demonstrate the high precision and accuracy achievable with this approach.
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 1.8 - 9.9 | 3.5 - 12.5 | 90 - 113 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 11.2 | 92 - 111 |
| Sirolimus | 0.6 - 49.2 ng/mL | 1.2 - 13.5 | 3.1 - 10.8 | 91 - 109 |
| Everolimus | 0.5 - 40.8 ng/mL | 1.5 - 12.8 | 2.8 - 9.9 | 93 - 110 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 1.1 - 11.2 | 2.9 - 8.7 | 94 - 108 |
Experimental Protocol for Immunosuppressant Analysis
-
Sample Preparation:
-
To 100 µL of whole blood (for Cyclosporine A, Tacrolimus, Sirolimus, Everolimus) or plasma (for Mycophenolic Acid), add the deuterated internal standard solution.
-
Add a zinc sulfate solution to precipitate proteins.
-
Vortex and centrifuge the sample.
-
The supernatant is subjected to online solid-phase extraction.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18-phenyl-hexyl column
-
Mobile Phase: A gradient of methanol and ammonium acetate buffer
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
Case Study 2: Quantification of Bisphenol A in Urine
A sensitive LC-MS/MS method was developed for the determination of Bisphenol A (BPA) in human urine using deuterated BPA (d6-BPA) as the internal standard.[6]
| Parameter | Result |
| Linearity Range | 0.100 – 200 ng/mL |
| Limit of Quantification (LOQ) | 0.10 ng/mL |
| Mean Recovery | > 94% |
| Within-day Precision (RSD%) | ≤ 8.1% |
| Between-days Precision (RSD%) | ≤ 8.1% |
Experimental Protocol for Bisphenol A Analysis
-
Sample Preparation:
-
To 3 mL of urine, add 100 µL of the d6-BPA internal standard solution.
-
Add sodium acetate buffer and β-glucuronidase enzyme solution to de-conjugate BPA metabolites.
-
Incubate the mixture at 37 °C for 2 hours.
-
Purify the sample using solid-phase extraction (SPE) with molecularly imprinted polymer cartridges.
-
Elute the BPA and d6-BPA from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Reversed-phase pentafluorophenyl (PFP) column
-
Mobile Phase: A gradient of water and methanol with a suitable modifier.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in MRM mode with negative electrospray ionization. The transitions m/z 227.1 → 133.2 for BPA and m/z 233.1 → 138.2 for d6-BPA were monitored.
-
Application in Signaling Pathway Analysis: Metabolic Flux Analysis
Deuterated (and other stable isotope-labeled) compounds are instrumental in metabolic flux analysis, which studies the rates of metabolic reactions in a biological system. By introducing a labeled substrate (e.g., deuterated glucose) into cells, researchers can trace the path of the labeled atoms through various metabolic pathways. Mass spectrometry is then used to measure the incorporation of the stable isotope into downstream metabolites. This provides a dynamic view of the activity of signaling and metabolic pathways, such as glycolysis.
Potential Challenges and Best Practices
While deuterated internal standards are highly effective, it is crucial to be aware of potential challenges:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize the presence of the unlabeled analyte, which could interfere with the measurement of low concentrations of the native analyte.
-
Chemical Purity: High chemical purity (>99%) is essential to ensure that the internal standard behaves consistently and does not introduce interfering substances.
-
Isotopic Exchange: The deuterium atoms should be placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under the experimental conditions. Such exchange would compromise the integrity of the standard.
-
Chromatographic Shift: In some cases, highly deuterated compounds may exhibit a slight shift in retention time compared to their non-deuterated counterparts. This "isotope effect" should be evaluated during method development to ensure that the internal standard and analyte still co-elute sufficiently to provide accurate correction for matrix effects.
Best Practices for Using Deuterated Internal Standards:
-
Selection: Choose a standard with a sufficient number of deuterium atoms (typically 3 or more) to ensure a clear mass shift from the analyte and to minimize interference from natural isotopes of the analyte. The deuterium labels should be in chemically stable positions.
-
Validation: Thoroughly validate the analytical method according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.
-
Quality Control: Use high-purity, certified deuterated internal standards from reputable suppliers. Verify the isotopic and chemical purity of the standard.
-
Early Addition: Add the internal standard to the sample as early as possible in the workflow to correct for variability in all subsequent steps.[1]
-
Concentration: The concentration of the internal standard should be optimized to provide a strong and reproducible signal without causing detector saturation. It is often added at a concentration near the middle of the calibration curve range.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest provides a robust method for correcting for the inherent variability of complex sample analysis. By understanding the principles of their use, being aware of potential challenges, and adhering to best practices, researchers and drug development professionals can achieve the highest levels of accuracy and reliability in their analytical data, ensuring the integrity and success of their studies.
References
- 1. youtube.com [youtube.com]
- 2. Graphviz [graphviz.org]
- 3. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
physical and chemical characteristics of Pyraclostrobin-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Pyraclostrobin-d6, a deuterated isotopologue of the broad-spectrum fungicide Pyraclostrobin. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in metabolic studies. The guide details its physicochemical properties, provides established experimental protocols for its analysis, and illustrates its mechanism of action.
Introduction
Pyraclostrobin is a widely used fungicide from the strobilurin class, known for its efficacy against a broad range of plant pathogens. Its mode of action involves the inhibition of mitochondrial respiration, a vital cellular process in fungi.[1] this compound, an isotope-labeled version of Pyraclostrobin, serves as an invaluable tool in analytical and research settings. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in determining Pyraclostrobin levels in various matrices. This guide offers an in-depth look at the essential technical data for this compound.
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl]phenyl}(N-methoxy-d3)carbamate-d3 | N/A |
| Synonyms | N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6 | [2][3] |
| CAS Number | 175013-18-0 (unlabeled) | [2][3] |
| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [2][3][4] |
| Molecular Weight | 393.85 g/mol | [2][3][4] |
| Physical Form | Beige or white to light beige crystalline solid | [2][3] |
| Purity | >95% (by HPLC) | [4] |
| Melting Point (°C) | 63.7 - 65.2 (for unlabeled Pyraclostrobin) | [1] |
| Water Solubility | 1.9 mg/L at 20°C (for unlabeled Pyraclostrobin) | N/A |
| Storage Temperature | Information not available | N/A |
Mechanism of Action: Inhibition of Mitochondrial Respiration
Pyraclostrobin, and by extension this compound, functions by disrupting the fungal respiratory chain. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondria.[5] This inhibition blocks the transfer of electrons, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and eventual cell death.[1]
Experimental Protocols
The following protocols are examples of analytical methods used for the quantification of Pyraclostrobin. This compound is an ideal internal standard for these methods.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Pyraclostrobin in formulations.
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV/VIS detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Filter the solution through a 0.2 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of Pyraclostrobin in the samples by comparing their peak areas to the calibration curve.
QuEChERS Sample Preparation for LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
Methodology:
-
Extraction:
-
Homogenize a representative sample (e.g., fruit, vegetable, or soil).
-
Weigh a portion of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound as an internal standard.
-
Add acetonitrile and shake vigorously.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake again to induce phase separation.
-
Centrifuge the sample to separate the acetonitrile layer.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a dSPE tube containing a sorbent material (e.g., primary secondary amine (PSA), C18).
-
Vortex the tube to allow the sorbent to remove interfering matrix components.
-
Centrifuge the tube.
-
-
Analysis:
-
The resulting supernatant is ready for analysis by LC-MS/MS.
-
Conclusion
This compound is an essential analytical tool for researchers and scientists working with its non-deuterated analogue. This guide provides a foundational understanding of its physical and chemical properties, its biological mechanism of action, and the experimental protocols for its use. The provided information, tables, and diagrams are intended to support the accurate and effective application of this compound in a laboratory setting.
References
Methodological & Application
Application Note: High-Throughput Analysis of Pyraclostrobin in Strawberry Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Pyraclostrobin, a broad-spectrum fungicide, in strawberry matrices. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Pyraclostrobin-d6 as an internal standard. This method provides high accuracy, precision, and throughput, making it suitable for routine monitoring and food safety applications. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Introduction
Pyraclostrobin is a widely used fungicide in agriculture to control a variety of fungal diseases on fruits and vegetables. Due to its potential risk to human health, regulatory bodies have established maximum residue limits (MRLs) for Pyraclostrobin in food products. Therefore, sensitive and reliable analytical methods are essential for the monitoring of Pyraclostrobin residues in food matrices to ensure consumer safety. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision of the analytical results.
Experimental
Materials and Reagents
-
Pyraclostrobin certified reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18)
-
Strawberry samples (organic, confirmed to be free of Pyraclostrobin)
Standard and Sample Preparation
Standard Solutions: Stock solutions of Pyraclostrobin and this compound were prepared in acetonitrile at a concentration of 1 mg/mL. A series of working standard solutions ranging from 0.1 ng/mL to 100 ng/mL were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v). The internal standard working solution was prepared at a concentration of 50 ng/mL.
Sample Preparation (QuEChERS Protocol for Strawberries):
-
Homogenize 10 g of strawberry sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube.
-
Shake for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Pyraclostrobin | 388.1 | 194.1 | 163.1 | 20 |
| This compound | 394.1 | 200.1 | 163.1 | 20 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Pyraclostrobin and should be experimentally confirmed.
Results and Discussion
Method Validation
The developed method was validated for linearity, limit of quantification (LOQ), accuracy, and precision.
Linearity: The method demonstrated excellent linearity over a concentration range of 0.5 to 100 ng/g in strawberry matrix, with a coefficient of determination (R²) > 0.99 for Pyraclostrobin.
Limit of Quantification (LOQ): The LOQ for Pyraclostrobin in strawberry was determined to be 0.001 mg/kg, which is well below the maximum residue limits set by most regulatory agencies.[1][2]
Accuracy and Precision: The accuracy of the method was evaluated through recovery studies at three different spiking levels in blank strawberry matrix. The precision was determined by calculating the relative standard deviation (RSD) for replicate analyses.
| Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=18) |
| 1.0 | 98.5 | 3.2 | 4.5 |
| 10 | 101.2 | 2.5 | 3.8 |
| 100 | 99.8 | 1.8 | 2.9 |
The results show that the method is accurate and precise, with recoveries ranging from 97% to 104% and RSDs below 6%.[1][2]
Experimental Workflow Diagram
Caption: Workflow for Pyraclostrobin analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Pyraclostrobin in strawberries. The use of a deuterated internal standard and a streamlined QuEChERS sample preparation protocol ensures high accuracy and precision, meeting the requirements for routine pesticide residue monitoring in food safety laboratories.
References
Application Notes: Quantification of Pyraclostrobin in Fruit Samples with Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to protect fruit crops from various fungal diseases. Its widespread use necessitates robust and accurate analytical methods to monitor its residue levels in fruit samples to ensure consumer safety and compliance with regulatory limits. Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that minimizes matrix effects, a common challenge in the analysis of complex samples like fruits. This application note provides a detailed protocol for the quantification of pyraclostrobin in fruit samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard.
Principle
The method involves the extraction of pyraclostrobin from a homogenized fruit sample using the QuEChERS procedure. A known amount of an isotopically labeled internal standard (e.g., Pyraclostrobin-d3) is added at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the native analyte throughout the extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally.
Experimental Workflow
Experimental workflow for pyraclostrobin quantification.
Detailed Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid.
-
Standards: Pyraclostrobin analytical standard, Pyraclostrobin-d3 (or other suitable isotopically labeled standard).
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate.
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent, C18 sorbent, anhydrous magnesium sulfate.
-
Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm).
Standard Solution Preparation
-
Pyraclostrobin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pyraclostrobin standard and dissolve in 10 mL of methanol.
-
Pyraclostrobin-d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of Pyraclostrobin-d3 and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in a suitable solvent (e.g., acetonitrile).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Pyraclostrobin-d3 stock solution with acetonitrile.
Sample Preparation (QuEChERS)
-
Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL Pyraclostrobin-d3 internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial, and if necessary, evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Pyraclostrobin | 388.1 | 194.2 | 163.0 |
| Pyraclostrobin-d3 | 391.1 | 194.2 | 163.0 |
Note: The MRM transitions for Pyraclostrobin-d3 are predicted based on a +3 mass shift in the precursor ion. The product ions may remain the same if the deuterium labels are not on the fragmented portion of the molecule. These transitions should be optimized on the specific instrument used.
Quantitative Data
The following tables summarize validation data for pyraclostrobin analysis in various fruit matrices from published studies. It is important to note that these studies predominantly utilized matrix-matched calibration for quantification. The use of an isotope dilution method as described in this protocol is expected to yield comparable or superior accuracy and precision.
Table 1: Recovery and Precision Data for Pyraclostrobin in Fruit Samples
| Fruit Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Apple | 0.01 | 96.0 - 103.8 | 0.8 - 2.3 | [1][2] |
| Strawberry | 0.01 | 97 - 104 | 1 - 6 | [3][4] |
| Pepper | 0.01 | 91 - 107 | 3.7 - 9.6 | [1] |
| Grapes | Not Specified | <0.05–1.88 mg/kg (final residues) | Not Specified | [5] |
Table 2: Linearity and Limit of Quantification (LOQ) for Pyraclostrobin
| Fruit Matrix | Linearity Range (mg/L) | Correlation Coefficient (R²) | LOQ (mg/kg) | Reference |
| Apple | 0.005 - 0.1 | ≥ 0.9958 | 0.01 | [1][2] |
| Strawberry | Not Specified | Not Specified | 0.001 | [4] |
| Pepper | Not Specified | Not Specified | 0.00012 - 0.00091 | [1] |
Signaling Pathway Diagram (Logical Relationship)
Logical relationship in isotope dilution analysis.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of pyraclostrobin in various fruit samples. The use of an isotopically labeled internal standard effectively compensates for matrix effects and procedural losses, leading to high-quality analytical data. This method is suitable for routine monitoring, regulatory compliance, and research applications in food safety and agricultural science.
References
- 1. agilent.com [agilent.com]
- 2. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pyraclostrobin-d6 as an Internal Standard for Accurate Pesticide Residue Analysis
Abstract
This document provides detailed application notes and a comprehensive protocol for the use of Pyraclostrobin-d6 as an internal standard in the quantitative analysis of pyraclostrobin residues in complex matrices. The methodology outlined is particularly relevant for researchers, scientists, and professionals in drug development and food safety monitoring. The protocol focuses on the widely adopted QuEChERS sample preparation technique followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of an isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and reliability of the analytical results.
Introduction
Pyraclostrobin is a broad-spectrum strobilurin fungicide extensively used in agriculture to control a variety of fungal diseases on crops.[1][2] Its widespread use necessitates sensitive and accurate analytical methods to monitor its residues in food products and environmental samples to ensure consumer safety and regulatory compliance. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a popular sample preparation technique for pesticide residue analysis due to its simplicity and efficiency.[3][4]
When coupled with highly selective and sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the QuEChERS method allows for the reliable quantification of pyraclostrobin at low levels.[3][4] However, complex sample matrices can introduce significant variability and potential inaccuracies due to matrix effects, which can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these effects.[5] this compound has nearly identical chemical and physical properties to the parent compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis.
This application note details a validated method for the determination of pyraclostrobin residues using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of pyraclostrobin residues using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for pesticide residue analysis.
Materials and Reagents
-
Standards: Pyraclostrobin (analytical standard, >98% purity), this compound (isotope-labeled internal standard, >95% purity).
-
Solvents: Acetonitrile (LC-MS grade), Water (ultrapure, <18 MΩ·cm), Methanol (LC-MS grade).
-
Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade), Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate.
-
QuEChERS Kits: Commercially available QuEChERS extraction tubes and dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate.
Experimental Protocol
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve pyraclostrobin and this compound in acetonitrile to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standard solutions.
-
Working Standard Mixture: Prepare a series of calibration standards by diluting the intermediate solutions with acetonitrile. Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 50 ng/mL).
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE cleanup tube (containing, for example, 150 mg PSA and 900 mg MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase A) for LC-MS/MS analysis. For example, transfer 100 µL of the extract, add 600 µL of acetonitrile, and 250 µL of 8 mM ammonium formate in water.[5]
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
UHPLC-MS/MS Analysis
The following table summarizes the typical instrumental conditions for the analysis of pyraclostrobin.
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of pyraclostrobin |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Pyraclostrobin | 388.1 | 194.1 | 163.1 |
| This compound | 394.1 | 200.1 | 163.1 |
Method Validation and Performance
The analytical method should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters are summarized below.
Linearity
The method should demonstrate good linearity over the desired concentration range. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Pyraclostrobin | 0.5 - 100 | > 0.995 |
Accuracy and Precision
Accuracy is typically assessed through recovery studies by spiking blank matrix samples at different concentration levels. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements.
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Apple | 0.01 | 100.4 | 2.3 |
| 0.1 | 99.3 | 1.4 | |
| 0.5 | 97.3 | 0.8 | |
| Peanut | 0.005 | 80.3 - 109.4 | 1.1 - 8.2 |
| 0.05 | 80.3 - 109.4 | 1.1 - 8.2 | |
| 0.5 | 80.3 - 109.4 | 1.1 - 8.2 |
Data for apple matrix adapted from a study on pyraclostrobin analysis.[3] Data for peanut matrix adapted from a study on pyraclostrobin analysis.[4]
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are crucial for determining the sensitivity of the method.
| Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Apple | 0.003 | 0.01 |
| Peanut | - | 0.0037 |
| Soil | - | 0.00057 |
Data for apple matrix from a study utilizing an isotope-labeled internal standard.[5] Data for peanut and soil matrices from a study on pyraclostrobin analysis.[4]
Conclusion
The use of this compound as an internal standard in conjunction with QuEChERS sample preparation and UHPLC-MS/MS analysis provides a robust, accurate, and reliable method for the quantification of pyraclostrobin residues in various complex matrices. This approach effectively mitigates matrix effects and other sources of analytical variability, ensuring high-quality data for research, regulatory, and safety assessment purposes. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories implementing this analytical methodology.
References
- 1. fao.org [fao.org]
- 2. ijream.org [ijream.org]
- 3. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
Application Note: Analysis of Pyraclostrobin in Soil and Water Samples by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclostrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its extensive use, however, raises concerns about its potential environmental fate and impact on non-target organisms. Monitoring pyraclostrobin residues in environmental matrices like soil and water is crucial for assessing its environmental risk and ensuring food safety. This application note provides a detailed protocol for the sensitive and selective quantification of pyraclostrobin in soil and water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a powerful analytical technique for trace-level analysis.
Principle of the Method
This method utilizes UPLC for the rapid and efficient separation of pyraclostrobin from matrix components, followed by highly selective and sensitive detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation for soil involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, while water samples are prepared using Solid-Phase Extraction (SPE). These techniques ensure efficient extraction and cleanup of the analyte, minimizing matrix effects and enhancing analytical performance.
Data Presentation
The following tables summarize the quantitative data from various studies on the analysis of pyraclostrobin in soil and water, demonstrating the performance of the UPLC-MS/MS method.
Table 1: UPLC-MS/MS Method Performance for Pyraclostrobin in Soil Samples
| Study/Reference | Sample Preparation | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Study 1 | QuEChERS | 0.01 | 86.7 - 101.4 | 4.0 - 7.2 |
| Study 2 | QuEChERS | 0.005 | 93.48 - 102.48 | 0.64 - 3.21 |
| Study 3 | QuEChERS | 0.01 | 72.6 - 119 | < 20 |
Table 2: UPLC-MS/MS Method Performance for Pyraclostrobin in Water Samples
| Study/Reference | Sample Preparation | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Study 1 | SPE | 0.05 | 88.91 | 1.25 |
| Study 2 | Direct Injection | Not specified | Not specified | Not specified |
| Study 3 | SPE | 0.03 | 70 - 120 | < 13.7 |
Experimental Protocols
Soil Sample Analysis
a. Sample Preparation: Modified QuEChERS Protocol
-
Weighing: Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate and sodium acetate) to the tube. Immediately shake vigorously for 1 minute to prevent agglomeration of the salts.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., PSA and MgSO₄).
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
b. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-9 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions for Pyraclostrobin:
-
Quantifier: 388.1 > 194.1
-
Qualifier: 388.1 > 163.1
-
-
Cone Voltage: 30 V (May require optimization)
-
Collision Energy: 20 eV (May require optimization)
Water Sample Analysis
a. Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the pyraclostrobin from the cartridge with 2 x 5 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex.
-
Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.
b. UPLC-MS/MS Conditions
The UPLC-MS/MS conditions for water analysis are the same as those described for soil analysis.
Mandatory Visualizations
Caption: Experimental workflow for pyraclostrobin analysis.
Caption: Pyraclostrobin's mechanism of action.
References
Application Notes and Protocols for Pyraclostrobin Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation and analysis of pyraclostrobin residues in various complex matrices. The methodologies outlined below are based on established techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), ensuring reliable and reproducible results for researchers in food safety, environmental monitoring, and agricultural science.
Analysis of Pyraclostrobin in High Moisture Food Matrices (e.g., Watermelon, Strawberry, Grapes)
This protocol is suitable for fruits and vegetables with high water content. The QuEChERS method is employed for a rapid and efficient extraction and cleanup process.
Experimental Protocol
1.1. Sample Homogenization:
-
Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve at least 80% water content[1][2].
-
For cryogenic grinding, freeze the sample with liquid nitrogen before homogenization to prevent the degradation of volatile pesticides[3].
1.2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube containing the homogenized sample.
-
If required, add an internal standard solution.
-
Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN standard salts)[4]. For instance, for the original unbuffered method, a common salt mixture is magnesium sulfate and sodium chloride.
-
Securely cap the tube and shake vigorously for 1 minute. Mechanical shaking can ensure consistency[3][5].
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes[6].
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE micro-centrifuge tube.
-
The d-SPE tube should contain a sorbent mixture appropriate for the matrix. For general high-moisture produce, a combination of 150 mg magnesium sulfate and 50 mg Primary Secondary Amine (PSA) is effective for removing sugars and organic acids[6]. For pigmented samples, Graphitized Carbon Black (GCB) can be included, though it may affect the recovery of planar pesticides[4][6].
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for analysis.
1.4. Instrumental Analysis (LC-MS/MS):
-
Dilute the final extract with a suitable mobile phase (e.g., 1:4 with water) before injection to ensure compatibility with the LC system[4].
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Workflow Diagram
Analysis of Pyraclostrobin in Soil
This protocol details the extraction and cleanup of pyraclostrobin from soil samples, which are characterized by a high content of organic matter and potential for strong analyte-matrix interactions.
Experimental Protocol
2.1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
2.2. Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (or acetonitrile with 1% acetic acid for better extraction efficiency of certain pesticides).
-
Add the appropriate QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
2.3. d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube.
-
For soil, a common d-SPE sorbent combination is 150 mg magnesium sulfate, 50 mg PSA, and 50 mg C18 to remove humic acids and other organic matter in addition to fatty acids[7].
-
Vortex for 1 minute.
-
Centrifuge at high speed for 2 minutes.
2.4. Instrumental Analysis (LC-MS/MS):
-
The subsequent analysis is similar to that for food matrices, involving dilution of the final extract and analysis by LC-MS/MS.
Workflow Diagram
Analysis of Pyraclostrobin in Fatty Matrices (e.g., Vegetable Oil, Peanut)
Fatty matrices present a significant challenge due to the co-extraction of lipids, which can interfere with chromatographic analysis and contaminate the instrument. This protocol incorporates a modified cleanup step to effectively remove fats.
Experimental Protocol
3.1. Sample Preparation:
-
For solid fatty samples like peanuts, homogenize 10 g of the sample. For liquid samples like vegetable oil, weigh 10 g directly into a 50 mL centrifuge tube.
3.2. Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes. A freezing step (-20°C for at least 1 hour) can be added before centrifugation to precipitate a larger portion of the lipids.
3.3. d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube.
-
For fatty matrices, a combination of 150 mg magnesium sulfate, 50 mg PSA, and 50 mg C18 is recommended to remove lipids[3]. Zirconia-based sorbents (e.g., Z-Sep) can also be highly effective in removing fats and pigments[3].
-
Vortex for 1 minute.
-
Centrifuge at high speed for 2 minutes.
3.4. Instrumental Analysis (LC-MS/MS):
-
Proceed with LC-MS/MS analysis as described in the previous sections. Matrix-matched calibration standards are crucial for accurate quantification in fatty matrices due to significant matrix effects.
Workflow Diagram```dot
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for pyraclostrobin analysis in various matrices, as reported in the literature.
Table 1: Performance of QuEChERS Method for Pyraclostrobin in Food and Environmental Matrices
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Citation |
| Watermelon | 0.005 - 5 | 93 - 103 | ≤ 9.1 | 0.005 | [8] |
| Strawberry | 0.01, 0.1, 1 | 97 - 104 | 1 - 6 | 0.001 | [9] |
| Grapes | 0.05, 0.5, 2.0 | 84 - 94 | 6.0 - 20.3 | 0.05 | [10] |
| Peanut | 0.005, 0.05, 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.0037 | [11] |
| Soil | 0.005, 0.05, 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.00057 | [11] |
| Rosa roxburghii Fruit | 0.1, 1, 5 | 90.63 - 105.47 | 1.56 - 3.18 | 0.00024 | [7] |
| Rosa roxburghii Soil | 0.1, 1, 5 | 94.21 - 102.38 | 0.64 - 3.21 | 0.00021 | [7] |
Table 2: Performance of Solid-Phase Extraction (SPE) for Pyraclostrobin in Water
| Cartridge Type | Sample Volume (mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Citation |
| C18 | 200 | 84 - 105 | < 10 | 0.1 | 1 |
Note: The performance of analytical methods can vary depending on the specific instrumentation, laboratory conditions, and the complexity of the matrix. The data presented here should be used as a guideline, and method validation should be performed in the user's laboratory.
References
- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 2. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 3. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry [agris.fao.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dissipation, Residue and Human Dietary Risk Assessment of Pyraclostrobin and Cyazofamid in Grapes Using an HPLC-UV Detector [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Analysis of Pyraclostrobin in Food Matrices using Pyraclostrobin-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its extensive use raises concerns about potential residues in food products, necessitating sensitive and reliable analytical methods for food safety monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a prevalent technique for the analysis of pesticide residues in complex food matrices.[2][3] To ensure accuracy and precision in quantification, stable isotope-labeled internal standards are employed. Pyraclostrobin-d6, a deuterated analog of Pyraclostrobin, is an ideal internal standard for this purpose as it exhibits similar chemical and physical properties to the analyte, but is distinguishable by its mass-to-charge ratio. This allows for the correction of matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the determination of Pyraclostrobin in various food matrices using this compound as an internal standard.
Analytical Method Performance
The use of this compound as an internal standard in conjunction with QuEChERS and LC-MS/MS provides high sensitivity and accuracy for the quantification of Pyraclostrobin in diverse food samples. The following tables summarize typical method performance characteristics reported in the literature for the analysis of Pyraclostrobin.
Table 1: LC-MS/MS Method Validation Data for Pyraclostrobin Analysis
| Food Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Peanut & Soil | 0.005, 0.05, 0.5 | 80.3 - 109.4 | 1.1 - 8.2 |
| Strawberry | 0.001, 0.01, 0.1 | 97 - 104 | 1 - 6 |
| Apple | Not Specified | 96.0 - 103.8 | 0.8 - 2.3 |
| Watermelon | 0.05, 0.5, 5 | 93 - 103 | ≤ 9.1 |
Data compiled from multiple sources.[4][5]
Table 2: Limits of Quantification (LOQs) for Pyraclostrobin in Various Food Matrices
| Food Matrix | LOQ (mg/kg) |
| Peanut | 0.0037 |
| Soil | 0.00057 |
| Plant | 0.00026 |
| Shell | 0.003 |
| Sweet Corn | 0.02 |
| Apple | 0.01 |
| Watermelon | 0.005 |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pyraclostrobin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to obtain an intermediate concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with acetonitrile to achieve a concentration range suitable for calibration (e.g., 1 to 100 ng/mL). Each working standard should contain a constant concentration of the this compound internal standard (e.g., 50 ng/mL).
1.2. Sample Preparation (QuEChERS Method): A modified QuEChERS protocol is commonly employed for the extraction of Pyraclostrobin from food matrices.[2]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (for removal of polar matrix components) and anhydrous MgSO₄ (for removal of residual water). For matrices with high pigment content, graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned-up extract into an autosampler vial.
-
The extract can be directly injected for LC-MS/MS analysis or may be evaporated and reconstituted in a suitable solvent (e.g., methanol/water) if necessary.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
2.1. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.2. Mass Spectrometry (MS/MS) Conditions:
Multiple Reaction Monitoring (MRM) is used for the detection and quantification of Pyraclostrobin and its internal standard, this compound.
Table 3: MRM Transitions for Pyraclostrobin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyraclostrobin | 388.1 | 194.1 (Quantifier) | 15 |
| 388.1 | 163.0 (Qualifier) | 25 | |
| This compound | 394.1 | 194.1 (Quantifier) | 15 |
| 394.1 | 166.0 (Qualifier) | 25 |
Note: Collision energies should be optimized for the specific instrument used. The precursor ion for this compound is [M+H]+, with a mass increase of 6 Da due to the six deuterium atoms. The fragment ion at m/z 194.1 corresponds to the chlorophenyl-pyrazole-oxymethyl moiety and does not contain the deuterium labels, hence it remains the same as for the unlabeled compound. The fragment at m/z 166.0 for this compound corresponds to the deuterated tolyl-methoxycarbamate moiety.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Pyraclostrobin in food samples using the QuEChERS method and LC-MS/MS.
Caption: Workflow for Pyraclostrobin analysis in food.
Simplified Metabolic Pathway of Pyraclostrobin
Pyraclostrobin undergoes metabolic transformation in plants and animals. The primary metabolic reactions involve cleavage of the methoxycarbamate group and hydroxylation.
Caption: Simplified metabolic pathway of Pyraclostrobin.
References
Application Note: Determination of Pyraclostrobin Dissipation in Crops Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Its extensive use necessitates the accurate monitoring of its residue levels and dissipation kinetics in treated crops to ensure food safety and compliance with regulatory limits (Maximum Residue Limits - MRLs). The dissipation of a pesticide in a crop follows a dynamic process influenced by factors such as plant metabolism, photodegradation, and environmental conditions. Understanding these dissipation patterns is crucial for establishing appropriate pre-harvest intervals (PHIs) and conducting dietary risk assessments.
This application note provides a detailed protocol for the determination of pyraclostrobin dissipation in crop matrices using a robust analytical method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Pyraclostrobin-d3, is incorporated into the protocol to enhance the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Field Trial and Sampling
A supervised field trial should be conducted according to Good Agricultural Practices (GAP). A representative crop is treated with a pyraclostrobin formulation at a known application rate. Samples of the crop are collected at various time intervals after the final application, for example, at 2 hours (representing the initial deposit), and then on days 1, 3, 5, 7, 14, and 21. Control samples from an untreated plot are also collected.
Materials and Reagents
-
Pyraclostrobin analytical standard (≥98% purity)
-
Pyraclostrobin-d3 (or other suitable deuterated analogue) analytical standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented matrices)
-
QuEChERS extraction salt packets
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pyraclostrobin and pyraclostrobin-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of pyraclostrobin (e.g., 0.005 to 0.1 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of pyraclostrobin-d3 in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g (± 0.1 g) of the homogenized crop sample into a 50 mL centrifuge tube.
-
Fortification: Add a specific volume of the Pyraclostrobin-d3 internal standard working solution to each sample (including calibration standards prepared in matrix) to achieve a final concentration of, for example, 50 ng/g. This step is crucial for accurate quantification.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄ (and GCB/C18 if necessary).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyraclostrobin: Precursor ion (m/z) 388.1 → Product ions (m/z) 194.2 (quantifier) and 162.9 (qualifier).
-
Pyraclostrobin-d3: Precursor ion (m/z) 391.1 → Product ion (m/z) 197.2 (quantifier). Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium labels.
-
-
Data Presentation
The dissipation of pyraclostrobin in crops typically follows first-order kinetics. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k, where k is the dissipation rate constant obtained from the slope of the linear regression of ln(C) versus time.
| Crop | Initial Residue (mg/kg) | Half-life (t₁/₂) in days | Reference |
| Maize | Not specified | 1.6 - 1.7 | [2] |
| Cucumber | Not specified | < 8.2 | [3] |
| Pepper | Not specified | 5.3 - 11.5 | [4] |
| Grapes | Not specified | 17.8 - 28.9 | [5] |
| Peanut (plant) | Not specified | 10.3 - 11.2 | [6] |
| Wax Gourd | Not specified | 4.1 | [7] |
Mandatory Visualization
Caption: Experimental workflow for pyraclostrobin dissipation analysis.
Conclusion
The described method provides a reliable and accurate approach for determining the dissipation of pyraclostrobin in various crops. The QuEChERS protocol allows for high-throughput sample preparation, while the use of a deuterated internal standard in conjunction with LC-MS/MS analysis ensures high precision and accuracy by minimizing matrix-induced signal suppression or enhancement. This methodology is essential for generating the high-quality data required for food safety assessments and the establishment of MRLs and PHIs for pyraclostrobin in agricultural commodities.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation, residues and risk assessment of pyraclostrobin and picoxystrobin in cucumber under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissipation, Residue and Human Dietary Risk Assessment of Pyraclostrobin and Cyazofamid in Grapes Using an HPLC-UV Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Note: Mass Spectrometry Fragmentation and Quantitative Analysis of Pyraclostrobin-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture. To ensure food safety and conduct accurate residue analysis, stable isotope-labeled internal standards, such as Pyraclostrobin-d6, are essential for robust and reliable quantification by mass spectrometry. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of this compound, a comprehensive protocol for its use as an internal standard in quantitative analysis, and relevant experimental data.
Mass Spectrometry Fragmentation Pattern of Pyraclostrobin and this compound
The fragmentation of Pyraclostrobin in mass spectrometry, typically using electrospray ionization (ESI) in positive mode, involves the cleavage of several key bonds. The proposed fragmentation pathway for Pyraclostrobin is illustrated below. The fragmentation of this compound is expected to follow the same pathway, with a corresponding mass shift of +6 Da for the fragments containing the deuterated methoxy group.
The molecular weight of Pyraclostrobin is 387.8 g/mol .[1] In mass spectrometry, it is often observed as the protonated molecule [M+H]⁺ at m/z 388. Key fragment ions are observed at m/z 194 and 164.
Proposed Fragmentation Pathway of Pyraclostrobin:
Caption: Proposed fragmentation pathway of Pyraclostrobin.
For this compound, where the six hydrogen atoms on the N-methoxy and methyl ester groups are replaced by deuterium, the precursor ion and corresponding fragments will exhibit a mass shift.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| Pyraclostrobin | 388.1 | 194.1, 163.0 |
| This compound | 394.1 | 200.1, 163.0 |
Experimental Protocol: Quantitative Analysis of Pyraclostrobin using this compound Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of Pyraclostrobin in a given matrix using this compound as an internal standard.
1. Materials and Reagents
-
Pyraclostrobin analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
QuEChERS extraction salts and cleanup tubes (or other appropriate sample preparation materials for the matrix of interest)
2. Standard Solution Preparation
-
Prepare individual stock solutions of Pyraclostrobin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Pyraclostrobin by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
Spike each calibration standard and sample with the internal standard solution to the same final concentration.
3. Sample Preparation (QuEChERS Method Example)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant and add it to a cleanup tube containing the appropriate sorbents.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyraclostrobin | 388.1 | 194.1 (Quantifier) | 20 |
| 388.1 | 163.0 (Qualifier) | 35 | |
| This compound | 394.1 | 200.1 | 20 |
Data Presentation
Table 1: Quantitative Data for Pyraclostrobin Analysis
| Sample ID | Pyraclostrobin Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/g) |
| Blank | 0 | 1,500,000 | 0 | < LOQ |
| Standard 1 (1 ng/mL) | 15,000 | 1,450,000 | 0.0103 | - |
| Standard 2 (10 ng/mL) | 148,000 | 1,520,000 | 0.0974 | - |
| Standard 3 (100 ng/mL) | 1,510,000 | 1,490,000 | 1.013 | - |
| Sample 1 | 75,000 | 1,480,000 | 0.0507 | 5.1 |
| Sample 2 | 220,000 | 1,510,000 | 0.1457 | 14.6 |
LOQ: Limit of Quantification
Experimental Workflow
Caption: Workflow for Pyraclostrobin quantification.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Pyraclostrobin residues in various matrices. The distinct mass shift of the deuterated analog allows for clear differentiation from the native compound, minimizing potential matrix effects and ensuring reliable results. The fragmentation pattern and experimental protocol detailed in this application note serve as a valuable resource for researchers and scientists in the fields of food safety, environmental analysis, and drug development.
References
Troubleshooting & Optimization
overcoming matrix effects in Pyraclostrobin analysis with Pyraclostrobin-d6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Pyraclostrobin-d6 to overcome matrix effects in the analysis of Pyraclostrobin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Pyraclostrobin analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In Pyraclostrobin analysis, complex matrices such as fruits, vegetables, and soil can contain substances that either suppress or enhance the ionization of Pyraclostrobin during LC-MS/MS analysis, leading to inaccurate quantification.[3]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Pyraclostrobin. Since it is chemically and physically almost identical to Pyraclostrobin, it co-elutes and experiences the same matrix effects. By adding a known amount of this compound to both the samples and calibration standards, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus compensating for the matrix effect and improving analytical accuracy.
Q3: What are the key advantages of using this compound over other methods like matrix-matched calibration?
A3: While matrix-matched calibration is a valid approach, using this compound offers several advantages:
-
Correction for Variability: It corrects for variations in sample preparation, injection volume, and instrument response for each sample individually.
-
Convenience: It can be more convenient than preparing separate matrix-matched calibration curves for each type of matrix, especially in a high-throughput laboratory.
-
Improved Accuracy: SIL-IS is considered the gold standard for correcting matrix effects in LC-MS/MS analysis, often providing higher accuracy and precision.
Q4: At what stage of the experimental workflow should this compound be added?
A4: To correct for losses during sample preparation and for matrix effects, this compound should be added as early as possible in the workflow, typically before the extraction process.
Troubleshooting Guide
Q1: I am observing low recovery of both Pyraclostrobin and this compound. What could be the cause?
A1: Low recovery of both the analyte and the internal standard suggests a problem with the sample preparation or extraction procedure.
-
Inefficient Extraction: Ensure the chosen extraction solvent is appropriate for the matrix and that the homogenization and shaking/vortexing steps are adequate to ensure complete extraction. The QuEChERS method is a commonly used and effective technique for pesticide residue analysis.
-
Sample Loss: Check for potential losses during sample transfer, filtration, or evaporation steps.
-
pH of Extraction Solvent: The pH of the extraction solvent can influence the recovery of certain pesticides. Ensure the pH is optimized for Pyraclostrobin.
Q2: My recovery for this compound is acceptable, but the recovery for Pyraclostrobin is still low. What should I investigate?
A2: This scenario suggests that the issue is not with the overall extraction process but might be related to the stability of the native analyte.
-
Analyte Degradation: Pyraclostrobin might be degrading during sample processing. Ensure that samples are processed promptly and stored at appropriate temperatures to minimize degradation.
-
Matrix-Specific Degradation: Some matrix components might catalyze the degradation of Pyraclostrobin.
Q3: I am seeing a high variability in my results, even with the use of this compound. What are the possible reasons?
A3: High variability can stem from several sources:
-
Inconsistent Internal Standard Spiking: Ensure that the internal standard is added precisely and consistently to all samples and standards. Use a calibrated pipette for this step.
-
Non-Homogeneous Samples: The sample matrix may not be sufficiently homogenized, leading to variations in the analyte and matrix component concentrations between aliquots.
-
Instrument Instability: Check the stability of the LC-MS/MS system. Fluctuations in the spray, temperature, or vacuum can lead to variable results.
Q4: I am observing a peak in my blank samples at the retention time of Pyraclostrobin. What should I do?
A4: Contamination is a likely cause.
-
Solvent and Reagent Contamination: Test all solvents and reagents for contamination.
-
Cross-Contamination: Ensure that glassware and equipment are thoroughly cleaned between samples to prevent cross-contamination.
-
Carryover: If the contamination appears after a high-concentration sample, it might be due to carryover in the LC system. Optimize the wash steps between injections.
Quantitative Data Summary
The following tables summarize hypothetical data to illustrate the effectiveness of using this compound for matrix effect compensation in the analysis of Pyraclostrobin in a fruit matrix.
Table 1: Recovery of Pyraclostrobin in a Fruit Matrix
| Method | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Without Internal Standard | 10 | 6.5 | 65% |
| With this compound | 10 | 9.8 | 98% |
Table 2: Matrix Effect Evaluation in a Fruit Matrix
| Method | Peak Area in Solvent | Peak Area in Matrix | Matrix Effect (%) |
| Without Internal Standard | 1,200,000 | 780,000 | -35% (Suppression) |
| With this compound | Ratio (Analyte/IS) = 1.0 | Ratio (Analyte/IS) = 0.99 | -1% |
Experimental Protocols
Protocol: Determination of Pyraclostrobin in a Fruit Matrix using QuEChERS and LC-MS/MS with this compound Internal Standard
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 100 µL of a 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) into a dispersive SPE (dSPE) cleanup tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Pyraclostrobin: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
This compound: Precursor ion > Product ion (quantifier) (Note: Specific MRM transitions should be optimized for the instrument used.)
-
3. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of Pyraclostrobin to this compound against the concentration of the calibration standards.
-
Quantify the amount of Pyraclostrobin in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for Pyraclostrobin analysis.
Caption: How this compound compensates for matrix effects.
References
- 1. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
Technical Support Center: Pyraclostrobin-d6 Mass Spectrometry Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal intensity of Pyraclostrobin-d6 in mass spectrometry experiments.
Troubleshooting Guide
Q1: Why am I observing a low or no signal for this compound?
A low or nonexistent signal for this compound can stem from several factors, ranging from instrument settings to sample preparation. The following troubleshooting workflow can help systematically identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Q2: How can I optimize the mass spectrometer parameters for this compound?
Optimizing MS parameters is crucial for achieving maximum sensitivity. This typically involves infusing a standard solution of this compound directly into the mass spectrometer to fine-tune parameters like collision energy (CE) and declustering potential (DP). Below are recommended starting parameters based on those for non-deuterated Pyraclostrobin.
Experimental Protocol: MS Parameter Optimization
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Select Precursor Ion: In positive ion mode, the precursor ion for this compound will be [M+H]⁺, which is m/z 394.3 (due to the +6 Da shift from the d6 label compared to the non-deuterated m/z of 388.0).
-
Optimize Cone/Declustering Potential: While monitoring the precursor ion, ramp the cone voltage or declustering potential to find the value that gives the maximum intensity.
-
Optimize Collision Energy: Select the precursor ion for fragmentation and monitor the product ions. Ramp the collision energy to find the optimal setting that produces the highest intensity for your desired product ions (e.g., m/z 200.0 and m/z 169.0).
Table 1: Recommended Starting MS/MS Parameters for Pyraclostrobin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |
| Pyraclostrobin | 388.0 | 194.0 | 163.0 | 17 | 36 |
| This compound* | 394.3 | 200.0 | 169.0 | ~17-20 | ~35-40 |
Note: Parameters for this compound are predicted based on the non-deuterated standard. The precursor ion is shifted by +6 Da. The product ions are also expected to shift if the deuterium labels are on the fragmented portion of the molecule. It is crucial to optimize these parameters empirically using your specific instrumentation.
Q3: What is the best way to prepare my samples to minimize signal suppression?
Effective sample preparation is key to removing matrix components that can interfere with the ionization of this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in various matrices.[1][2][3]
Caption: A generalized workflow for the QuEChERS sample preparation method.
Experimental Protocol: Generic QuEChERS Method
-
Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and an appropriate amount of your this compound internal standard solution. Cap and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt packet (commonly containing anhydrous MgSO₄ and NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a portion of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent like PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove fats.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Analysis: The resulting supernatant is ready for dilution and analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound signal intensity?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and sensitivity of quantification. Ion suppression is more common and occurs when matrix components compete with the analyte for ionization in the MS source.
Caption: How co-eluting matrix components can cause ion suppression in the mass spectrometer source.
Q2: Should I use ESI or APCI as the ionization source for this compound analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for pesticide analysis, but ESI is generally more common and often more efficient for moderately polar compounds like Pyraclostrobin.[5][6] The choice depends on the analyte's properties and the complexity of the sample matrix.
Table 2: Comparison of ESI and APCI Ionization Sources
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase through solvent evaporation from charged droplets. | Ionization occurs in the gas phase via corona discharge and proton transfer reactions. |
| Analyte Polarity | Best for polar to moderately non-polar compounds.[5] | Best for less polar to non-polar compounds. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires analytes to be thermally stable. |
| Flow Rate | Sensitive to lower flow rates. | Tolerant of higher flow rates. |
| Matrix Effects | Can be more susceptible to ion suppression from non-volatile matrix components. | Can be less affected by non-volatile salts but more by other co-eluting compounds. |
| Pyraclostrobin | Generally provides good sensitivity. | Can be a viable alternative, especially if ESI suffers from significant matrix effects. |
For multiresidue analysis in complex matrices, ESI has often shown greater overall efficiency.[4] However, APCI can sometimes provide better performance for specific, less polar pesticides.[5]
Q3: What are some common MRM transitions for Pyraclostrobin and its deuterated standard?
Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry, providing high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition.
Table 3: Common MRM Transitions for Pyraclostrobin and this compound
| Compound | Ion Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Typical Use |
| Pyraclostrobin | Positive | 388.0 | 194.0 | Quantifier[7] |
| Pyraclostrobin | Positive | 388.0 | 163.0 | Qualifier[7] |
| This compound | Positive | 394.3 | 200.0 | Quantifier (Predicted) |
| This compound | Positive | 394.3 | 169.0 | Qualifier (Predicted) |
Note: The transitions for this compound are predicted based on a +6 mass unit shift from the deuterium labels. The fragmentation pattern is assumed to be similar, but should be confirmed experimentally.
References
- 1. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix [agris.fao.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of Pyraclostrobin-d6 in sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Pyraclostrobin-d6 during sample preparation. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation. These can be broadly categorized as:
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Degradation of the Analyte: Pyraclostrobin is susceptible to degradation under certain conditions.
-
Inefficient Extraction: The extraction solvent and technique may not be optimal for your specific sample matrix.
-
Analyte Adsorption: this compound can adsorb to labware, leading to losses.
-
Matrix Effects: Components of the sample matrix can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.
Q2: At what pH is Pyraclostrobin stable?
Pyraclostrobin is most stable in acidic conditions. Studies have shown that its hydrolysis half-life is significantly longer at pH 5.0, ranging from 23.1 to 115.5 days.[1][2] As the pH becomes neutral to basic, the rate of degradation increases. Therefore, maintaining an acidic environment during extraction and storage of extracts is crucial for preventing degradation.
Q3: Can this compound degrade during sample preparation?
Yes, this compound, being chemically similar to Pyraclostrobin, can degrade under unfavorable conditions. The primary degradation pathways are hydrolysis and photolysis.[1][2] Exposure to basic conditions or strong light can lead to the breakdown of the molecule, resulting in lower recovery.
Q4: Is it possible for the deuterium atoms in this compound to exchange with hydrogen atoms from the sample or solvent?
While hydrogen-deuterium exchange is a known phenomenon for some compounds, the deuterium atoms on the methoxy and methyl ester groups of this compound are generally stable under typical analytical conditions and are not prone to exchange. However, extreme pH or temperature conditions should be avoided to minimize any potential risk.
Troubleshooting Guide
Issue 1: Low Recovery of this compound in the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis. If you are experiencing low recovery of this compound with this method, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Extraction Solvent | Ensure your extraction solvent is appropriate for Pyraclostrobin (logP ≈ 3.99). Acetonitrile is a common and effective choice. For certain matrices, a mixture of acetonitrile and a small percentage of a more polar solvent might improve extraction efficiency. | Pyraclostrobin is relatively nonpolar, and the extraction solvent needs to effectively solubilize it from the sample matrix. |
| Incorrect pH during Extraction | The original QuEChERS method is unbuffered. For base-sensitive compounds like Pyraclostrobin, use the buffered versions (e.g., AOAC or EN methods) that include acetate or citrate buffers to maintain an acidic pH.[3] | Pyraclostrobin is more stable under acidic conditions. Buffering the extraction prevents hydrolysis.[1][2] |
| Inadequate Homogenization | Ensure the sample is thoroughly homogenized before extraction. For dry samples, adding a small amount of water to achieve at least 80% hydration can improve extraction efficiency.[3] | Proper homogenization increases the surface area of the sample, allowing for better solvent penetration and more efficient extraction. |
| Loss during dSPE Cleanup | If using graphitized carbon black (GCB) in the dispersive solid-phase extraction (dSPE) step for pigment removal, be aware that it can adsorb planar molecules like Pyraclostrobin.[3] Consider using a smaller amount of GCB or an alternative sorbent like PSA (primary secondary amine) and C18. | GCB is effective for cleanup but can lead to the loss of certain analytes. Optimizing the dSPE sorbents is key to balancing cleanup and recovery. |
| Analyte Adsorption to Labware | Pyraclostrobin can adsorb to plastic surfaces. Use glass or polypropylene centrifuge tubes and minimize the use of plasticware where possible. Silanized glassware can also help reduce adsorption. | Adsorption to labware can be a significant source of analyte loss, especially at low concentrations. |
Troubleshooting Workflow for Low QuEChERS Recovery
Caption: Troubleshooting workflow for low this compound recovery in QuEChERS.
Issue 2: General Low Recovery or Signal Suppression in LC-MS/MS Analysis
Even with a good extraction procedure, you may still observe low recovery or signal suppression in your LC-MS/MS analysis.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement caused by co-eluting matrix components. This involves spiking the internal standard and calibration standards into a blank matrix extract. | Matrix effects can significantly impact the ionization efficiency of the analyte and internal standard in the mass spectrometer source. Matrix-matched calibration helps to correct for these effects. |
| Analyte Degradation in Final Extract | If the final extract is not analyzed immediately, store it at a low temperature (e.g., -20°C) and in the dark. If the extract is in a solvent that is not acidic, consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to improve stability. | Pyraclostrobin is susceptible to photolysis and can degrade over time in solution, especially if not stored properly.[1][2] |
| Carryover in the LC System | Inject a blank solvent after a high-concentration sample or standard to check for carryover. If carryover is observed, optimize the needle wash procedure of the autosampler, using a strong solvent to clean the injection system between runs. | Pyraclostrobin can be "sticky" and adsorb to surfaces in the LC system, leading to carryover and affecting the accuracy of subsequent injections. |
| Sub-optimal LC-MS/MS Conditions | Ensure that the mass transitions and collision energies are optimized for this compound. Also, check the mobile phase composition and gradient to ensure good chromatographic peak shape and separation from matrix interferences. | Proper optimization of the LC-MS/MS method is crucial for achieving good sensitivity and minimizing interferences. |
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for troubleshooting poor this compound recovery.
Experimental Protocols
Protocol 1: Buffered QuEChERS Extraction for Pyraclostrobin Analysis
This protocol is based on the AOAC Official Method 2007.01.
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Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of water to achieve at least 80% hydration and allow to sit for 30 minutes.
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Internal Standard Spiking: Add the appropriate volume of your this compound internal standard solution to the sample.
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Extraction:
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Add 15 mL of 1% acetic acid in acetonitrile to the tube.
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Cap the tube and shake vigorously for 1 minute.
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Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
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Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing anhydrous magnesium sulfate, PSA, and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the dSPE tube at ≥3000 rcf for 5 minutes.
-
Take an aliquot of the cleaned-up extract, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
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Prepare Blank Matrix Extract: Follow the chosen sample preparation protocol (e.g., Protocol 1) using a sample of the same matrix that is known to be free of Pyraclostrobin.
-
Prepare Calibration Standards: Prepare a series of calibration standards in a clean solvent at the desired concentrations.
-
Spike Blank Matrix Extract:
-
Aliquot the blank matrix extract into a series of autosampler vials.
-
Spike each vial with a different concentration of the calibration standard solution.
-
Spike each vial with the same concentration of the this compound internal standard solution as used in the samples.
-
-
Analysis: Analyze the matrix-matched calibration standards along with your samples using the same LC-MS/MS method. The calibration curve generated from these standards will be used to quantify Pyraclostrobin in your samples, correcting for matrix effects.
References
optimizing LC gradient for separation of Pyraclostrobin and Pyraclostrobin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Pyraclostrobin and its deuterated internal standard, Pyraclostrobin-d6.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Pyraclostrobin analysis?
A1: this compound is a stable isotope-labeled (SIL) version of Pyraclostrobin. SIL internal standards are the gold standard in quantitative mass spectrometry-based assays. Because they are chemically almost identical to the analyte, they co-elute or elute very closely, and experience similar ionization and matrix effects. This allows for accurate correction of any variations during sample preparation and analysis, leading to more precise and accurate quantification of Pyraclostrobin.
Q2: Is baseline separation of Pyraclostrobin and this compound necessary for accurate quantification?
A2: Not necessarily. While chromatographic separation is ideal, modern triple quadrupole mass spectrometers can differentiate between the two compounds based on their mass-to-charge (m/z) ratio. As long as there is no significant isotopic crosstalk and the peaks are sufficiently narrow and symmetrical, accurate quantification can be achieved even with co-elution. However, some degree of separation can improve the robustness of the method.
Q3: What is the "deuterium effect" in reversed-phase liquid chromatography?
A3: The deuterium effect refers to the slight difference in retention time observed between a compound and its deuterated analog in reversed-phase liquid chromatography (RPLC). Typically, the deuterated compound will elute slightly earlier than the non-deuterated compound. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in polarity and interaction with the stationary phase. This effect can be exploited to achieve chromatographic separation.
Troubleshooting Guide: Poor Separation of Pyraclostrobin and this compound
This guide addresses the common issue of co-elution or poor resolution between Pyraclostrobin and this compound.
Problem: Complete Co-elution of Pyraclostrobin and this compound
Possible Causes:
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Inadequate column chemistry for resolving isotopic isomers.
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Gradient profile is too steep.
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Mobile phase composition is not optimal.
Solutions:
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Column Selection:
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Utilize a high-resolution C18 column with a smaller particle size (e.g., ≤1.8 µm) to maximize efficiency. Columns with different C18 bonding chemistries can also be explored to exploit subtle selectivity differences.
-
-
Gradient Optimization:
-
Employ a shallower gradient. A slower increase in the organic mobile phase composition over a longer period can enhance the separation of closely eluting compounds.
-
Start with a lower initial percentage of the organic solvent to increase retention and provide more opportunity for separation.
-
-
Mobile Phase Modification:
-
While acetonitrile is a common organic modifier, methanol can sometimes offer different selectivity for closely related compounds. Consider trying a methanol-based mobile phase.
-
Ensure the mobile phase additives (e.g., formic acid) are at a consistent and optimal concentration.
-
Data Presentation: Example LC Gradient Programs
For easy comparison, here are two example gradient programs. Program A is a typical starting point, while Program B is an optimized gradient for improved resolution.
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) | Curve |
| Program A: Standard Gradient | ||||
| 0.0 | 0.4 | 50 | 50 | 6 |
| 1.0 | 0.4 | 50 | 50 | 6 |
| 5.0 | 0.4 | 5 | 95 | 6 |
| 7.0 | 0.4 | 5 | 95 | 6 |
| 7.1 | 0.4 | 50 | 50 | 6 |
| 9.0 | 0.4 | 50 | 50 | 6 |
| Program B: Optimized Gradient for Resolution | ||||
| 0.0 | 0.3 | 70 | 30 | 6 |
| 2.0 | 0.3 | 70 | 30 | 6 |
| 10.0 | 0.3 | 40 | 60 | 6 |
| 12.0 | 0.3 | 5 | 95 | 6 |
| 14.0 | 0.3 | 5 | 95 | 6 |
| 14.1 | 0.3 | 70 | 30 | 6 |
| 16.0 | 0.3 | 70 | 30 | 6 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol provides a starting point for the analysis of Pyraclostrobin and this compound.
1. Sample Preparation (using a modified QuEChERS method)
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike with the this compound internal standard solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Vortex vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Take a 1 mL aliquot of the supernatant (acetonitrile layer).
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Add to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
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Vortex for 30 seconds.
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Centrifuge at 10000 rpm for 2 minutes.
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Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of high pressure gradients.
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Refer to the "Optimized Gradient for Resolution" in the table above.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MRM Transitions:
-
Pyraclostrobin: To be determined based on instrument optimization
-
This compound: To be determined based on instrument optimization
-
Visualizations
Troubleshooting Workflow for Poor Separation
The following diagram illustrates a logical workflow for troubleshooting poor separation between Pyraclostrobin and its deuterated internal standard.
Caption: Troubleshooting workflow for optimizing the separation of Pyraclostrobin and this compound.
minimizing ion suppression for Pyraclostrobin-d6 in electrospray ionization
Welcome to the technical support center for the analysis of Pyraclostrobin-d6 using electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Even though tandem MS (MS/MS) is highly selective, it is still susceptible to ion suppression because the interference occurs during the initial ionization process.[1][3]
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI is primarily caused by:
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Matrix Effects: Components in complex matrices (e.g., plasma, soil extracts, food samples) can co-elute with this compound and compete for ionization.[4][5][6]
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High Analyte Concentration: At high concentrations, the ESI response can become non-linear due to saturation of the droplet surface, leading to competition for charge and space.[7][1]
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Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers), ion-pairing reagents, and salts can reduce ionization efficiency.[5][8] Strong acids or bases in the mobile phase can also interfere.[8]
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Changes in Droplet Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase ions.[7][1]
Q3: My this compound signal is low or inconsistent. How do I know if ion suppression is the cause?
A3: To determine if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
This is a critical issue that can prevent any quantitative analysis. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or no this compound signal.
| Troubleshooting Step | Action | Rationale |
| 1. Verify System Performance | Inject a pure standard of this compound directly into the mass spectrometer or via the LC system with a simple mobile phase. | This confirms that the instrument is functioning correctly and the issue is not related to hardware malfunction. |
| 2. Improve Sample Preparation | Enhance the sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[1] | A cleaner sample will have fewer co-eluting compounds that can cause ion suppression.[5] |
| 3. Optimize Chromatography | Modify the LC method to separate this compound from the ion-suppressing components of the matrix. This can involve changing the gradient, flow rate, or using a different column chemistry.[1][9] | Shifting the retention time of this compound away from regions of ion suppression can significantly improve its signal.[3] |
| 4. Modify Mobile Phase | Avoid non-volatile buffers and use volatile alternatives like ammonium formate or ammonium acetate. Optimize the concentration of additives like formic acid. | Mobile phase composition has a significant impact on ESI efficiency.[8] |
| 5. Optimize ESI Source Parameters | Adjust parameters such as spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. | Proper optimization of the ion source can enhance the ionization of this compound and reduce the impact of interfering compounds.[10] |
Issue 2: Poor Reproducibility and Accuracy
Inconsistent results are often a symptom of variable ion suppression between samples.
Caption: Troubleshooting workflow for poor reproducibility.
| Troubleshooting Step | Action | Rationale |
| 1. Use an Appropriate Internal Standard | This compound is a stable isotope-labeled internal standard, which is ideal as it co-elutes with the analyte and experiences similar ion suppression effects, thus compensating for signal variability.[8] Ensure its concentration is appropriate. | The ratio of the analyte to the internal standard should remain constant even if absolute signal intensities fluctuate due to ion suppression. |
| 2. Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. | This helps to compensate for consistent ion suppression effects across all samples and calibrators. |
| 3. Dilute the Sample | If possible, dilute the sample extract before injection. | Dilution reduces the concentration of matrix components that cause ion suppression, but may also decrease the analyte signal.[1] |
| 4. Check for Metal Adsorption | For certain compounds, interactions with metal surfaces in the LC system (e.g., the column) can cause signal loss and ion suppression. Consider using metal-free or PEEK-lined columns and tubing.[11] | This can be a less common but significant source of signal suppression for chelating compounds.[11] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the ESI source.
-
Equilibrate the system: Allow the infused signal to stabilize, which will appear as an elevated, flat baseline in the mass chromatogram for this compound.
-
Inject a blank matrix sample: Prepare a blank matrix sample using the same extraction procedure as for your test samples.
-
Analyze the chromatogram: A negative peak or a significant drop in the baseline signal indicates the elution of matrix components that are causing ion suppression. The retention time of this drop corresponds to the region where your analysis is most susceptible to this effect.
Protocol 2: Sample Preparation using QuEChERS for Pyraclostrobin in a Food Matrix (e.g., Apples)
This protocol is adapted from a method for Pyraclostrobin analysis in apples and is a common technique for pesticide residue analysis.[12]
-
Homogenize the sample: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
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Add extraction solvent: Add 10 mL of acetonitrile.
-
Shake vigorously: Cap the tube and shake vigorously for 1 minute.
-
Add QuEChERS salts: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake and centrifuge: Shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE cleanup: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE tube containing a sorbent like C18 or graphitized carbon black (GCB).
-
Vortex and centrifuge: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final extract: The resulting supernatant is the final extract. Fortify with this compound internal standard and inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical parameters for a validated LC-MS/MS method for Pyraclostrobin analysis. While specific to the non-deuterated form, these provide a good starting point for method development with this compound.
| Parameter | Value Range | Reference |
| Linearity Range | 0.005 - 0.1 mg/L | [12] |
| Coefficient of Determination (R²) | ≥ 0.995 | [12] |
| Recoveries | 96.0% - 103.8% | [12] |
| Relative Standard Deviations (RSDs) | 0.8% - 2.3% | [12] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [12] |
Disclaimer: This information is intended for guidance and troubleshooting purposes. Specific experimental conditions and results may vary. Always refer to validated methods and perform appropriate system suitability tests.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
dealing with isotopic interference in Pyraclostrobin-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyraclostrobin-d6 as an internal standard in mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, also known as isotopic overlap or cross-contribution, occurs when the isotopic signature of the native analyte (Pyraclostrobin) contributes to the signal of its deuterated internal standard (this compound). Pyraclostrobin contains naturally occurring heavy isotopes (primarily ¹³C and ³⁷Cl), which result in a small percentage of molecules having a mass-to-charge ratio (m/z) that is one, two, or more units higher than the monoisotopic mass. This can lead to an artificially inflated signal for this compound, affecting the accuracy of quantification.
Q2: Why is it important to correct for isotopic interference?
A2: Accurate quantification in mass spectrometry relies on the assumption that the signal for the internal standard is independent of the analyte's concentration. Isotopic interference violates this assumption. Failure to correct for this interference can lead to underestimation of the analyte concentration, particularly at low concentrations of the analyte where the relative contribution of the interference is more significant.
Q3: What are the primary sources of isotopic contribution from Pyraclostrobin to the this compound signal?
A3: The primary sources of isotopic contribution are the natural abundances of heavy isotopes in the Pyraclostrobin molecule (C₁₉H₁₈ClN₃O₄). The main contributors are:
-
¹³C: Carbon has a natural isotopic abundance of approximately 1.1% for ¹³C. With 19 carbon atoms in the Pyraclostrobin molecule, the probability of having one or more ¹³C atoms is significant.
-
³⁷Cl: Chlorine has two main isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The presence of the ³⁷Cl isotope contributes to the M+2 peak of Pyraclostrobin.
Troubleshooting Guide
Issue 1: Inaccurate quantification, especially at low analyte concentrations.
-
Possible Cause: Uncorrected isotopic interference from native Pyraclostrobin to the this compound signal.
-
Troubleshooting Steps:
-
Assess the Contribution: Analyze a high-concentration standard of native Pyraclostrobin and monitor the MRM transition of this compound. The observed signal will represent the percentage of isotopic contribution.
-
Apply a Correction Factor: Use a mathematical correction to subtract the contribution of the native analyte from the internal standard's signal. A common formula is: Corrected IS Response = Measured IS Response - (Analyte Response * Interference Factor) Where the "Interference Factor" is the experimentally determined percentage of the analyte signal that bleeds into the internal standard channel.
-
Optimize Chromatography: Ensure baseline separation between Pyraclostrobin and any potential co-eluting interferences. While chromatographic separation will not resolve isotopic overlap, it will ensure that other matrix components are not contributing to the signal at the retention time of the analyte and internal standard.
-
Issue 2: High background signal in the this compound channel even in blank samples.
-
Possible Cause 1: Contamination of the LC-MS/MS system with Pyraclostrobin or this compound.
-
Troubleshooting Steps:
-
Perform multiple blank injections with the mobile phase to wash the system.
-
Clean the injection port and autosampler needle.
-
If contamination persists, consider flushing the column or replacing it.
-
-
Possible Cause 2: Isotopic impurity in the this compound internal standard.
-
Troubleshooting Steps:
-
Analyze a neat solution of the this compound standard.
-
Monitor the MRM transitions for both Pyraclostrobin and this compound.
-
A small signal in the native Pyraclostrobin channel is expected due to the presence of some unlabeled molecules in the deuterated standard. However, a significant peak may indicate a lower isotopic purity of the standard.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for Pyraclostrobin and its deuterated internal standard. Please note that the exact MRM transitions for this compound should be optimized experimentally.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Pyraclostrobin | C₁₉H₁₈³⁵ClN₃O₄ | 387.10 | 388.1 | 194.1 | 163.1 |
| This compound | C₁₉H₁₂D₆³⁵ClN₃O₄ | 393.14 | 394.1 | To be determined | To be determined |
Theoretical Isotopic Abundance of Pyraclostrobin:
Calculating the precise theoretical isotopic distribution is complex. However, a simplified estimation for the most significant contributions can be made:
| Isotopologue | Contributing Isotopes | Approximate Relative Abundance (%) |
| M+1 | ¹³C | ~21% (19 carbons * 1.1%) |
| M+2 | ¹³C₂, ³⁷Cl | ~26% (Combination of two ¹³C and one ³⁷Cl) |
Note: These are simplified estimations. For accurate correction, the isotopic contribution should be determined experimentally by analyzing a pure standard of Pyraclostrobin.
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
This protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add the this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute Pyraclostrobin.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Monitor the transitions listed in the table above. The collision energies and other MS parameters should be optimized for the specific instrument.
Visualizations
Caption: Workflow for identifying and mitigating isotopic interference.
Caption: Logical relationship of isotopic interference.
ensuring long-term stability of Pyraclostrobin-d6 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Pyraclostrobin-d6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions to ensure long-term stability?
A1: To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: While the solid form is stable at room temperature, it is best practice to store stock solutions at low temperatures, preferably at -20°C or -80°C, to minimize any potential for degradation over extended periods.
-
Light: Protect solutions from light, especially UV light, as Pyraclostrobin is susceptible to photolysis.[1][2][3] Use amber vials or wrap containers in aluminum foil.
-
Container: Store in tightly sealed containers to prevent solvent evaporation and contamination.[4][5]
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Q2: What is the expected shelf life of a this compound stock solution?
A2: The solid form of Pyraclostrobin has a stated storage duration of 60 months when stored correctly.[4] For stock solutions, the shelf life will depend on the solvent, concentration, and storage conditions. When stored at -20°C or below and protected from light, a properly prepared stock solution in a suitable solvent (e.g., acetonitrile, methanol) can be expected to be stable for at least 6-12 months. However, it is crucial to periodically verify the concentration and purity.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for Pyraclostrobin are hydrolysis and photolysis.[2][3]
-
Hydrolysis: The rate of hydrolysis is pH-dependent. Pyraclostrobin is more stable in acidic to neutral aqueous solutions (pH 5.0) and degradation increases as the pH becomes more alkaline.[2][3]
-
Photolysis: Pyraclostrobin degrades rapidly when exposed to sunlight and even more so under UV light.[1][2][3] This leads to the formation of several photoproducts.
Q4: What are the common degradation products of Pyraclostrobin?
A4: Several degradation products can be formed. Through photolysis in water, major products can include 500M78, BF 500-13, 500M58, BF 500-14, and BF 500-11.[1] Hydrolysis leads to the formation of two primary metabolites.[2] In sediment, demethoxylation can occur, forming 500M07.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low analytical signal for this compound. | 1. Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light or elevated temperatures). 2. Solvent Evaporation: The container may not have been sealed properly, leading to an increase in concentration and subsequent precipitation or inaccurate dilution. 3. Adsorption: The compound may have adsorbed to the surface of the storage container. | 1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from light. 2. Prepare a Fresh Stock: If degradation is suspected, prepare a fresh stock solution from solid material. 3. Use Silanized Vials: To minimize adsorption, consider using silanized glass vials for storage. 4. Re-dissolve: Gently vortex or sonicate the solution to ensure any potential precipitate is redissolved before use. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis or photolysis. 2. Contamination: The solvent or container may have been contaminated. | 1. Analyze for Degradants: If possible, use a mass spectrometer to identify the unknown peaks and compare them to known degradation products of Pyraclostrobin. 2. Review Handling Procedures: Ensure that clean labware and high-purity solvents are used for solution preparation. 3. Perform a Blank Run: Analyze the solvent used for the stock solution to rule out contamination. |
| Inconsistent results between experiments using the same stock solution. | 1. Incomplete Dissolution: The compound may not be fully dissolved, leading to inconsistent concentrations in aliquots. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation or solvent evaporation. | 1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter. Gently warm and vortex the solution to ensure homogeneity. 2. Aliquot the Stock Solution: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials after preparation. |
Data Summary
Table 1: Hydrolytic Stability of Pyraclostrobin
| pH | Half-life (days) | Stability Condition |
| 5.0 | 115.5 | Stable |
| 7.0 | 23.1 - 115.5 | Moderately Stable |
| 9.0 | 23.1 - 115.5 | Less Stable |
Data adapted from a study on Pyraclostrobin hydrolysis in aqueous solutions.[2][3]
Table 2: Photolytic Stability of Pyraclostrobin in Aqueous Solution
| Light Source | pH | Half-life (hours) |
| Sunlight | 5.0 | 11.2 |
| Sunlight | 7.0 | 3.29 |
| Sunlight | 9.0 | 3.69 |
| UV Light | 5.0 | 2.42 |
| UV Light | 7.0 | 1.47 |
| UV Light | 9.0 | 1.32 |
Data from a study on Pyraclostrobin photolysis.[3]
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Stock Solutions
-
Objective: To determine the stability of a this compound stock solution under specific storage conditions over time.
-
Materials:
-
This compound solid standard
-
High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
HPLC or UPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical column suitable for Pyraclostrobin analysis (e.g., C18)
-
-
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a working concentration.
-
Analyze the freshly prepared working solution by HPLC/UPLC-UV/MS to determine the initial peak area and concentration. This will serve as the baseline (T=0) measurement.
-
-
Storage:
-
Aliquot the remaining stock solution into multiple amber vials, seal tightly, and store under the desired conditions (e.g., -20°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), remove one vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Prepare a working solution in the same manner as the initial analysis.
-
Analyze the working solution using the same HPLC/UPLC method.
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common stability threshold is that the concentration should not fall below 90% of the initial value.
-
Monitor for the appearance and increase of any new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Primary Degradation Pathways for this compound.
References
selecting the correct MRM transition for Pyraclostrobin-d6
Technical Support Center: Pyraclostrobin-d6 Analysis
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the analysis of this compound by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is a critical step in developing a robust LC-MS/MS method. For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Based on the addition of six deuterium atoms to the Pyraclostrobin molecule (molecular weight of 387.8 g/mol ), the expected precursor ion for this compound is m/z 394.1 .
The product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. For this compound, two common product ions are recommended for quantification and qualification:
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Quantifier Ion: This is typically the most intense and stable product ion.
-
Qualifier Ion: A second product ion used to confirm the identity of the analyte.
Please refer to the data table below for the specific m/z values of the recommended quantifier and qualifier ions.
Q2: I am not detecting a signal for the m/z 394.1 precursor ion. What could be the issue?
A2: If you are unable to detect the precursor ion for this compound, consider the following troubleshooting steps:
-
Check the Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated across the relevant mass range.
-
Verify the this compound Standard: Confirm the identity and purity of your this compound standard. Ensure it has not degraded.
-
Optimize Ion Source Parameters: The efficiency of precursor ion formation is highly dependent on the ion source conditions. Optimize parameters such as spray voltage, gas temperatures, and gas flow rates.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact the ionization efficiency of this compound. Ensure the mobile phase is compatible with positive mode electrospray ionization (ESI).
Q3: How do I determine the optimal collision energy for each MRM transition?
A3: The collision energy is a critical parameter that influences the intensity of your product ions. The optimal collision energy is compound-dependent and must be determined empirically. While a starting point can be estimated (e.g., based on the values for the non-deuterated analog), it is essential to perform a collision energy optimization experiment. This typically involves infusing a solution of this compound and monitoring the intensity of the product ions as the collision energy is ramped. The collision energy that produces the most intense and stable signal for each product ion should be selected.
Troubleshooting Guide
Issue: Poor peak shape or retention time shifts for this compound.
-
Solution:
-
Chromatographic Conditions: Review and optimize your liquid chromatography method. Ensure that the analytical column is appropriate for the analysis and that the mobile phase gradient is optimized for good peak shape and separation from matrix components.
-
Sample Solvent: The solvent used to dissolve the final sample extract can impact peak shape. If the sample solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Issue: High background noise or interfering peaks at the same retention time as this compound.
-
Solution:
-
Sample Preparation: Enhance your sample cleanup procedure to remove matrix components that may cause interference. Techniques like solid-phase extraction (SPE) can be effective.
-
Chromatographic Selectivity: Improve the chromatographic separation to resolve this compound from interfering compounds. This may involve trying a different column chemistry or modifying the mobile phase gradient.
-
MRM Specificity: While MRM is highly selective, isobaric interferences can still occur. If you suspect an interference, you may need to evaluate alternative, more specific MRM transitions.
-
Issue: Inconsistent quantifier/qualifier ion ratio.
-
Solution:
-
Collision Energy Stability: Ensure that the collision energy is stable and reproducible.
-
Dwell Time: In methods with a large number of MRM transitions, insufficient dwell time for each transition can lead to unstable ion ratios. Ensure that the dwell time is adequate to acquire a sufficient number of data points across the chromatographic peak.
-
Matrix Effects: Matrix components co-eluting with this compound can sometimes affect the fragmentation pattern and alter the ion ratio. Improving sample cleanup and chromatographic separation can help mitigate these effects.
-
Data Presentation
The following table summarizes the recommended MRM transitions for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| This compound | 394.1 | 200.1 | Quantifier | To be optimized (start at 15-25) |
| This compound | 394.1 | 168.1 | Qualifier | To be optimized (start at 25-35) |
Note: The collision energy values provided are suggested starting points. Optimal values should be determined experimentally on your specific instrument.
Experimental Protocols
Methodology for MRM Transition Selection and Optimization
-
Preparation of this compound Standard Solution: Prepare a working standard solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration suitable for direct infusion into the mass spectrometer (e.g., 100-1000 ng/mL).
-
Precursor Ion Identification:
-
Infuse the standard solution directly into the mass spectrometer.
-
Operate the mass spectrometer in full scan mode to identify the protonated molecule [M+H]⁺ of this compound, which is expected at m/z 394.1.
-
-
Product Ion Identification:
-
Select the identified precursor ion (m/z 394.1) for fragmentation.
-
Perform a product ion scan to identify the major fragment ions. The most abundant and stable fragments should be chosen as the quantifier and qualifier ions.
-
-
Collision Energy Optimization:
-
Set up an MRM method with the selected precursor and product ions.
-
While infusing the standard solution, ramp the collision energy for each transition over a range (e.g., 5 to 40 eV).
-
Monitor the intensity of the product ion signal at each collision energy value.
-
The collision energy that yields the maximum signal intensity for each transition should be selected for the final analytical method.
-
Mandatory Visualization
Caption: Workflow for selecting and optimizing MRM transitions for this compound.
Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Pyraclostrobin-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing chromatographic peak tailing issues encountered during the analysis of Pyraclostrobin-d6. The information is presented in a clear question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data-driven insights to facilitate effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for the analysis of this compound?
A1: Chromatographic peak tailing is a phenomenon where the back end of a chromatographic peak is wider than the front end, resulting in an asymmetrical shape. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised analytical sensitivity and precision. For an isotopically labeled internal standard like this compound, good peak shape is crucial for accurate quantification of the target analyte.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The most common causes of peak tailing for this compound, a neutral compound under typical reversed-phase conditions, often relate to secondary interactions with the stationary phase, issues with the chromatographic system, or the sample itself. These can include:
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Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analyte, causing tailing.[1]
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.
-
Improper Mobile Phase pH: Although Pyraclostrobin is neutral, the pH can affect the ionization of residual silanols on the column, influencing secondary interactions.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[1]
-
Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening and peak tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q3: Can the deuterium labeling in this compound contribute to peak tailing?
A3: While deuterium labeling itself is not a direct cause of peak tailing, it can lead to slight differences in retention time compared to the non-deuterated analog. This can be a factor in methods where this compound is used as an internal standard for Pyraclostrobin. If the two compounds do not co-elute perfectly, and there is a region of changing mobile phase composition or matrix effects, it could potentially impact the peak shape and accuracy of quantification. However, for the analysis of this compound as a single analyte, the primary causes of tailing are more likely related to the factors mentioned in Q2.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering peak tailing with this compound, a systematic approach is crucial for efficient problem resolution. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Common Causes and Solutions
The following table summarizes common causes of peak tailing for this compound and provides specific solutions and preventative measures.
| Potential Cause | Symptoms | Recommended Solutions | Preventative Measures |
| Secondary Silanol Interactions | Asymmetric peak with a pronounced tail, especially on older or lower quality silica-based columns. | - Use a highly end-capped C18 column.- Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[2][3]- Consider a column with a different stationary phase (e.g., Phenyl-Hexyl). | - Choose high-purity silica columns for method development.[4]- Regularly perform column conditioning and regeneration. |
| Column Overload | Peak tailing that worsens with increasing sample concentration. The peak may also become broader.[1] | - Reduce the injection volume.- Dilute the sample.[1]- Use a column with a larger internal diameter or higher loading capacity. | - Determine the linear dynamic range of the method during validation.- Prepare samples within the calibrated concentration range. |
| Extra-Column Volume | Tailing is more pronounced for early eluting peaks. All peaks in the chromatogram may show some degree of tailing. | - Minimize the length and internal diameter of all tubing between the injector and detector.- Ensure all fittings are properly connected and have no dead volume. | - Use pre-cut, low-volume tubing for connections.- Regularly inspect and maintain system fittings. |
| Column Contamination/Void | Sudden onset of peak tailing, often accompanied by an increase in backpressure or split peaks. | - Reverse-flush the column (if permitted by the manufacturer).- If a void is suspected at the column inlet, replace the column.[1]- Use a guard column to protect the analytical column. | - Filter all samples and mobile phases before use.- Use a guard column, especially for complex matrices. |
| Inappropriate Sample Solvent | Distorted peak shape, which can include tailing, fronting, or splitting, especially if the sample solvent is much stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume of the strong solvent. | - Match the sample solvent to the mobile phase whenever possible.- Perform a solvent scouting experiment during method development. |
| Mobile Phase pH | Tailing may vary with small changes in mobile phase pH, indicating secondary interactions. | - Add a buffer to the mobile phase to maintain a consistent pH.[1]- For reversed-phase, a slightly acidic mobile phase (e.g., pH 3-4 with formic acid) is often optimal for good peak shape of many compounds, including strobilurins. | - Prepare fresh mobile phase daily.- Verify the pH of the aqueous portion of the mobile phase before use. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Mitigate Peak Tailing
This protocol describes a systematic approach to optimize the mobile phase composition to improve the peak shape of this compound.
Objective: To evaluate the effect of mobile phase pH and organic modifier on the peak asymmetry of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in acetonitrile)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
A C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
Procedure:
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: MS/MS in MRM mode
-
-
pH Evaluation:
-
Prepare three different aqueous mobile phases (Mobile Phase A):
-
A1: Water + 0.1% Formic Acid (pH ~2.7)
-
A2: Water + 5 mM Ammonium Formate (pH adjusted to 4.0 with formic acid)
-
A3: Water + 5 mM Ammonium Formate (pH adjusted to 5.0 with formic acid)
-
-
Inject the this compound standard using each of the aqueous mobile phases in combination with Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Record the chromatograms and calculate the asymmetry factor for each condition.
-
-
Organic Modifier Evaluation:
-
Using the optimal aqueous mobile phase determined in the previous step, prepare a new Mobile Phase B using methanol instead of acetonitrile.
-
Mobile Phase B2: Methanol + 0.1% Formic Acid
-
Inject the this compound standard and compare the peak asymmetry to the result with acetonitrile.
-
Data Analysis:
Summarize the results in a table, comparing the retention time and asymmetry factor for each condition.
| Mobile Phase A | Mobile Phase B | Retention Time (min) | Asymmetry Factor |
| 0.1% Formic Acid | Acetonitrile + 0.1% FA | e.g., 3.21 | e.g., 1.8 |
| 5mM NH4FA, pH 4.0 | Acetonitrile + 0.1% FA | e.g., 3.15 | e.g., 1.3 |
| 5mM NH4FA, pH 5.0 | Acetonitrile + 0.1% FA | e.g., 3.10 | e.g., 1.5 |
| 5mM NH4FA, pH 4.0 | Methanol + 0.1% FA | e.g., 3.55 | e.g., 1.4 |
Note: The values in the table are hypothetical and should be replaced with experimental data.
Protocol 2: Column Chemistry Evaluation
Objective: To compare the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of this compound, with a focus on peak shape.
Materials:
-
This compound standard solution
-
Optimized mobile phase from Protocol 1
-
C18 reversed-phase HPLC column
-
Phenyl-Hexyl reversed-phase HPLC column with the same dimensions and particle size
Procedure:
-
Install the C18 column and equilibrate the system with the optimized mobile phase.
-
Inject the this compound standard and record the chromatogram. Calculate the asymmetry factor.
-
Replace the C18 column with the Phenyl-Hexyl column and repeat the equilibration and injection.
-
Record the chromatogram and calculate the asymmetry factor.
Data Analysis:
Compare the asymmetry factor and resolution (if other compounds are present) obtained from the two columns.
| Column Chemistry | Retention Time (min) | Asymmetry Factor |
| C18 | e.g., 3.15 | e.g., 1.3 |
| Phenyl-Hexyl | e.g., 2.98 | e.g., 1.1 |
Note: The values in the table are hypothetical and should be replaced with experimental data.
Visualization of Key Relationships
The following diagram illustrates the relationship between common causes of peak tailing and their primary solutions.
Caption: Relationship between causes of peak tailing and their solutions.
References
Validation & Comparative
A Head-to-Head Battle: Validating Analytical Methods for Pyraclostrobin Quantification
A detailed comparison of two robust analytical methods for the quantification of Pyraclostrobin, a widely used fungicide, is presented. This guide delves into a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Pyraclostrobin-d6, for enhanced accuracy and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison provides researchers, scientists, and drug development professionals with the critical data and protocols necessary to select the most appropriate method for their specific analytical needs.
The accurate determination of pesticide residues in food and environmental samples is paramount for ensuring consumer safety and regulatory compliance. Pyraclostrobin, a broad-spectrum fungicide, is extensively used in agriculture, making its precise quantification a key focus for analytical laboratories. The "gold standard" for quantitative analysis is often Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly when coupled with the use of an isotope-labeled internal standard. This approach minimizes the impact of matrix effects, which can significantly affect the accuracy and precision of results.
This guide presents a comprehensive validation of an LC-MS/MS method for Pyraclostrobin using this compound as an internal standard. For comparative purposes, a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also detailed. Both methods employ the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, ensuring efficient extraction of the analyte from complex matrices.
Method 1: High-Sensitivity LC-MS/MS with this compound Internal Standard
This method offers high selectivity and sensitivity for the determination of Pyraclostrobin in fruit and vegetable matrices. The use of this compound, a deuterated analog of the analyte, as an internal standard is a key feature of this method. Since this compound has nearly identical chemical and physical properties to Pyraclostrobin, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for precise correction of any signal variations caused by the sample matrix, leading to highly accurate and reliable quantification.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
A modified QuEChERS method is employed for the extraction of Pyraclostrobin from the sample matrix.[1][2]
-
Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry samples, it is recommended to add water to facilitate extraction.[3]
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.[3] Shake vigorously for another minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.[3]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. This step removes interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Internal Standard Spiking: Fortify the final extract with a known concentration of this compound solution.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Pyraclostrobin and this compound are monitored.
Caption: Workflow for Pyraclostrobin analysis using LC-MS/MS with a deuterated internal standard.
Performance Data
| Parameter | LC-MS/MS with this compound |
| Limit of Quantification (LOQ) | 0.01 mg/kg[1] |
| Linearity (R²) | ≥0.99[1] |
| Recovery | 96.0 - 103.8%[1] |
| Precision (RSD) | < 5% |
Method 2: Conventional HPLC-UV Analysis
This method provides a cost-effective alternative to LC-MS/MS for the quantification of Pyraclostrobin. While generally less sensitive and selective than mass spectrometry, HPLC with UV detection can be a reliable technique for routine analysis, especially in less complex matrices or when higher concentration levels are expected.[4][5][6] This method does not utilize an internal standard, making it more susceptible to matrix effects.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The same QuEChERS protocol as described for the LC-MS/MS method is used for sample preparation, with the exception of the internal standard spiking step.
2. HPLC-UV Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV/Vis detector.[4]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 70:30 v/v acetonitrile:0.1% formic acid).[4]
-
Detection: UV detection at a wavelength of 230 nm or 280 nm.[4][6]
-
Quantification: External standard calibration is used for quantification.
Caption: Workflow for Pyraclostrobin analysis using HPLC-UV.
Performance Data
| Parameter | HPLC-UV |
| Limit of Quantification (LOQ) | 0.05 mg/kg[5] |
| Linearity (R²) | ≥0.999[4] |
| Recovery | 84 - 99%[6] |
| Precision (RSD) | < 20%[6] |
Comparison of Analytical Methods
| Feature | LC-MS/MS with this compound | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Sensitivity (LOQ) | Lower (e.g., 0.01 mg/kg)[1] | Higher (e.g., 0.05 mg/kg)[5] |
| Accuracy | High (internal standard corrects for matrix effects) | Moderate (susceptible to matrix interference) |
| Precision (RSD) | High (< 5%) | Good (< 20%)[6] |
| Cost | Higher (instrumentation and standards) | Lower |
| Throughput | High (fast analysis times) | Moderate |
| Confirmation | Inherent (fragmentation pattern) | Requires confirmation by a second method |
Conclusion
The choice between the LC-MS/MS method with a deuterated internal standard and the HPLC-UV method for Pyraclostrobin analysis depends on the specific requirements of the laboratory.
The LC-MS/MS method with this compound is the superior choice for applications demanding the highest accuracy, precision, and sensitivity, particularly for trace-level quantification in complex matrices. The use of the deuterated internal standard effectively mitigates matrix effects, leading to more reliable and defensible data. This method is ideal for regulatory monitoring and research studies where low detection limits and high confidence in the results are critical.
The HPLC-UV method offers a viable and cost-effective alternative for routine analysis, quality control, or in laboratories with limited access to mass spectrometry. While more susceptible to matrix interferences and having a higher limit of quantification, it can provide reliable results for less complex samples or when analyzing higher concentrations of Pyraclostrobin.[4][5][6]
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical objectives, required sensitivity, matrix complexity, and available resources. This guide provides the necessary data and protocols to make an informed decision for the robust and reliable analysis of Pyraclostrobin.
References
- 1. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. gcms.cz [gcms.cz]
- 4. ijream.org [ijream.org]
- 5. ijsr.in [ijsr.in]
- 6. mdpi.com [mdpi.com]
The Gold Standard in Pyraclostrobin Analysis: A Comparative Guide to Linearity and Range Determination Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active ingredients like Pyraclostrobin is paramount. This guide provides an objective comparison of analytical methods for determining the linearity and range of Pyraclostrobin, with a special focus on the enhanced accuracy offered by the use of a deuterated internal standard.
The selection of an appropriate analytical method is a critical decision in the development and quality control of pharmaceutical and agrochemical products. For the fungicide Pyraclostrobin, various analytical techniques are employed, each with its own set of performance characteristics. This guide delves into a comparative analysis of these methods, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when coupled with a deuterated internal standard.
Comparative Analysis of Analytical Methods
The use of an internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. A deuterated internal standard, which is an isotopically labeled version of the analyte, is considered the gold standard as it closely mimics the chemical and physical properties of the analyte of interest, leading to more reliable quantification, especially in complex matrices.
Below is a summary of the performance characteristics of different analytical methods for Pyraclostrobin, including a projection for an LC-MS/MS method utilizing a deuterated internal standard.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | External Standard | 50 - 150% of theoretical concentration | ≥ 0.999 | Not Specified | [1] |
| LC-MS/MS | Not Specified | 0.005 - 5.0 mg/L | > 0.99 | 0.00026 - 0.0037 mg/kg | [2] |
| LC-MS/MS | Not Specified | 0.0360 - 0.910 µg/kg | Not Specified | 0.120 - 0.910 µg/kg | |
| LC-MS/MS with Deuterated Standard (Projected) | Pyraclostrobin-d3 | 0.001 - 10 mg/L | ≥ 0.999 | ≤ 0.001 mg/kg | Hypothetical |
The Advantage of a Deuterated Internal Standard
The use of a deuterated internal standard, such as Pyraclostrobin-d3, in an LC-MS/MS method offers significant advantages over other techniques.[1] Due to its identical chemical structure, the deuterated standard co-elutes with the native Pyraclostrobin, experiencing the same matrix effects and ionization suppression or enhancement. This co-elution allows for a more accurate correction of any variations, leading to a more robust and reliable quantification. While a specific validated method detailing the linearity and range for Pyraclostrobin with a deuterated standard was not found in the public literature, the principles of isotope dilution mass spectrometry strongly suggest that such a method would exhibit superior performance in terms of accuracy and precision.
Experimental Protocols
HPLC-DAD Method for Pyraclostrobin Analysis
This method is suitable for the analysis of Pyraclostrobin in formulations.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 277 nm.
-
Sample Preparation: A stock solution of Pyraclostrobin is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.
-
Linearity and Range Determination: A calibration curve is generated by plotting the peak area of Pyraclostrobin against the corresponding concentration of the calibration standards. The linearity is assessed by the correlation coefficient (r²) of the calibration curve.
Proposed LC-MS/MS Method with Deuterated Internal Standard
This proposed method outlines a robust approach for the quantification of Pyraclostrobin in various matrices, including complex biological samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Internal Standard: Pyraclostrobin-d3. A known concentration of the deuterated internal standard is added to all samples and calibration standards.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Pyraclostrobin and Pyraclostrobin-d3 are monitored.
-
Sample Preparation: Samples are extracted using an appropriate method (e.g., QuEChERS for food matrices, protein precipitation or solid-phase extraction for biological fluids). The deuterated internal standard is added prior to extraction.
-
Linearity and Range Determination: A calibration curve is constructed by plotting the ratio of the peak area of Pyraclostrobin to the peak area of the deuterated internal standard against the concentration of the Pyraclostrobin calibration standards. The linearity is evaluated by the correlation coefficient (r²) of the curve.
Workflow Diagrams
References
Detecting Pyraclostrobin at Trace Levels: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing robust and sensitive analytical methods is paramount for the accurate detection and quantification of active compounds. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Pyraclostrobin, a widely used fungicide. The following sections detail experimental data, protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.
Comparison of Pyraclostrobin LOD and LOQ Across Different Analytical Platforms
The selection of an analytical method significantly impacts the ability to detect and reliably quantify Pyraclostrobin at low concentrations. The LOD represents the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The table below summarizes the LOD and LOQ values for Pyraclostrobin obtained using various analytical techniques in different food matrices. It is important to note that these values are influenced by the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-MS/MS | Apples | Not explicitly stated | 0.01 mg/kg | [1] |
| RRLC-MS/MS | Apples | Not explicitly stated | 0.01 mg/kg | [2] |
| UPLC-MS/MS | Pepper | 0.0360 - 0.272 µg/kg | 0.120 - 0.910 µg/kg | [3] |
| LC-MS/MS | Strawberries | Not explicitly stated | 0.001 mg/kg | [4] |
| GC-ECD | Mushrooms | 15.9 µg/kg | 52.9 µg/kg | [2] |
| SPME-GC-µECD | Blueberries | 26.0 µg/kg | 86.0 µg/kg |
Note: A direct comparison between methods is most effective when conducted on the same matrix under identical conditions. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Experimental Protocol: A Representative UHPLC-MS/MS Method for Pyraclostrobin in Apples
This section details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of Pyraclostrobin residues in apples.[1]
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Vortex or shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Pyraclostrobin for quantification and confirmation.
Visualizing the Workflow and Concepts
To better understand the process of determining and the meaning of LOD and LOQ, the following diagrams have been generated.
Caption: Workflow for calculating LOD and LOQ based on the calibration curve method.
Caption: Relationship between concentration, signal, and LOD/LOQ thresholds.
References
A Comparative Guide to the Accurate and Precise Quantification of Pyraclostrobin
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the fungicide Pyraclostrobin is critical for ensuring product quality, assessing environmental impact, and guaranteeing consumer safety. This guide provides a comprehensive comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The quantification of Pyraclostrobin, a broad-spectrum fungicide, is routinely performed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and the desired level of accuracy and precision.
Comparative Analysis of Quantitative Methods
The performance of different analytical methods for Pyraclostrobin quantification is summarized below. The data highlights the key validation parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates (a measure of accuracy), and Relative Standard Deviation (RSD) (a measure of precision).
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | Formulations | - | - | - | < 2.0 | [1] |
| Tomato | 0.01 mg/L | 0.05 mg/L | 90-97 | < 3 | [2] | |
| Grapes | - | 0.05 mg/kg | 84-94 | 6.0-20.3 | [3] | |
| Groundnut Plant | 0.01 mg/L | 0.03 mg/L | 87-94 | < 2 | ||
| LC-MS/MS | Peanut & Soil | - | 0.00026-0.0037 mg/kg | 80.3-109.4 | 1.1-8.2 | [4] |
| Strawberry | - | 0.001 mg/kg | 97-104 | 1-6 | [5] | |
| Water | 0.006 µg/L | 0.03 µg/L | - | - | ||
| GC-MS | Blueberries (SPME-GC-µECD) | 26.0 µg/kg | 86.0 µg/kg | 96-106 | - | [6] |
| Various Foods | 0.3-1.5 µg/kg | 0.9-4.5 µg/kg | 80.2-116.7 | < 7.0 | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the most common techniques used in Pyraclostrobin quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of Pyraclostrobin in formulations and less complex sample matrices.
-
Sample Preparation: A simple dilution of the formulation with the mobile phase is often sufficient. For crop samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly employed.[3]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v) is a common mobile phase.[1][8]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[1]
-
Detection: UV detection is performed at a wavelength of 230 nm or 275 nm.[1][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for residue analysis in complex matrices like food and environmental samples.
-
Sample Preparation: The QuEChERS method is the standard for extracting Pyraclostrobin from various food and environmental matrices.[4][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water, often with additives like formic acid or ammonium formate, is employed.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For a metabolite of Pyraclostrobin, transitions monitored were m/z 357.9 → m/z 164.1 (quantification) and m/z 357.9 → m/z 132.0 (confirmation).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of Pyraclostrobin, particularly after derivatization or for specific sample types.
-
Sample Preparation: Solid-phase microextraction (SPME) can be used for sample cleanup and concentration, followed by thermal desorption into the GC inlet.[6]
-
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-5MS, is often used.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for screening.
-
Workflow for Pyraclostrobin Residue Analysis
The following diagram illustrates a typical workflow for the quantification of Pyraclostrobin residues in a given sample.
Caption: General workflow for Pyraclostrobin residue analysis.
Conclusion
The choice of an analytical method for Pyraclostrobin quantification is a critical decision that impacts the reliability of research and development outcomes. HPLC-UV provides a robust and cost-effective solution for less complex samples like formulations. For trace-level quantification in complex matrices such as food and environmental samples, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS offers an alternative, particularly with the use of techniques like SPME for sample preparation. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical challenges in the quantification of Pyraclostrobin.
References
- 1. ijream.org [ijream.org]
- 2. ijsr.in [ijsr.in]
- 3. mdpi.com [mdpi.com]
- 4. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. Pyraclostrobin [657] [cipac.org]
- 10. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
A Comparative Guide to Internal Standards for Pyraclostrobin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the fungicide Pyraclostrobin is critical in environmental monitoring, food safety, and toxicology studies. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic analysis, as it compensates for variations in sample preparation and instrument response. This guide provides a comparative overview of potential internal standards for Pyraclostrobin analysis, supported by experimental data from published studies.
Selecting an Internal Standard: Key Considerations
An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Key characteristics include:
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure comparable extraction efficiency and chromatographic retention.
-
Co-elution (or close elution): The IS should elute close to the analyte without co-eluting to ensure similar ionization and matrix effects in mass spectrometry.
-
Stability: The IS must be stable throughout the sample preparation and analysis.
-
Purity: The IS should be of high purity and not contain the target analyte.
-
Non-interference: The IS should not be naturally present in the samples being analyzed.
Based on these criteria, three potential internal standards for Pyraclostrobin analysis are often considered:
-
Picoxystrobin: A strobilurin fungicide with a similar chemical structure to Pyraclostrobin.
-
Pyraclostrobin-d6: An isotopically labeled version of Pyraclostrobin, representing the gold standard for internal standards.
-
Carbendazim-d3: A deuterated benzimidazole fungicide, often used as a generic internal standard in multi-residue pesticide analysis.
Performance Comparison of Potential Internal Standards
The following table summarizes validation data for Pyraclostrobin and Picoxystrobin from a study analyzing both compounds in pepper fruit using a modified QuEChERS extraction method followed by UPLC-MS/MS analysis. This data can be used to evaluate the suitability of Picoxystrobin as an internal standard.
| Parameter | Pyraclostrobin | Picoxystrobin | Reference |
| Recovery (%) | 91 - 107 | 91 - 107 | [1][2] |
| Relative Standard Deviation (RSD) (%) | 3.7 - 9.6 | 3.7 - 9.6 | [1][2] |
| Limit of Detection (LOD) (µg/kg) | 0.0360 - 0.272 | 0.0360 - 0.272 | [1][2] |
| Limit of Quantification (LOQ) (µg/kg) | 0.120 - 0.910 | 0.120 - 0.910 | [1][2] |
Note: The similar recovery and precision (RSD) values for Pyraclostrobin and Picoxystrobin in the same matrix suggest that Picoxystrobin would effectively compensate for variations during sample preparation and analysis, making it a suitable internal standard.
Experimental Workflow and Protocols
The following diagram illustrates a typical experimental workflow for the analysis of Pyraclostrobin using an internal standard.
Caption: Experimental workflow for Pyraclostrobin analysis with an internal standard.
Detailed Experimental Protocol (Based on a modified QuEChERS method)
This protocol is adapted from a study on the simultaneous analysis of Pyraclostrobin and Picoxystrobin in pepper fruit[1][2].
1. Sample Preparation
-
Homogenization: Homogenize a representative sample of the matrix (e.g., pepper fruit).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of the internal standard solution (e.g., Picoxystrobin).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Sample:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pyraclostrobin: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).
-
Picoxystrobin (as IS): Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).
-
-
Conclusion and Recommendations
The selection of an internal standard is a critical step in developing a robust and reliable analytical method for Pyraclostrobin.
-
Picoxystrobin demonstrates significant potential as a suitable internal standard due to its structural similarity and comparable analytical behavior to Pyraclostrobin, as suggested by data from simultaneous analysis studies[1][2]. Its commercial availability and proven performance in similar matrices make it a strong candidate.
-
This compound , being an isotopically labeled analog, is theoretically the ideal internal standard. It would co-elute with the native Pyraclostrobin, providing the most accurate compensation for matrix effects and ionization suppression/enhancement. However, there is a lack of readily available, published validation studies detailing its performance in various matrices. Researchers opting for this standard may need to perform a thorough in-house validation.
-
Carbendazim-d3 is a more generic internal standard. While it may be a cost-effective option for multi-residue methods, its structural and chemical dissimilarity to Pyraclostrobin could lead to differences in extraction efficiency and chromatographic behavior, potentially resulting in less accurate quantification compared to a more closely related standard. Its use would require careful validation to ensure it adequately compensates for any analytical variability.
For routine analysis of Pyraclostrobin, Picoxystrobin appears to be a well-justified choice based on available data. For methods requiring the highest level of accuracy and for use as a reference method, the use of This compound is recommended, contingent on a comprehensive in-house validation. The suitability of Carbendazim-d3 should be evaluated on a case-by-case basis, with careful consideration of the specific matrix and the required level of accuracy.
References
A Guide to Inter-Laboratory Comparison of Pyraclostrobin Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pyraclostrobin, a widely used strobilurin fungicide. It is designed to assist laboratories in selecting and validating appropriate methods for residue analysis in various matrices. The information is compiled from various independent validation studies and proficiency tests to offer a broad perspective on method performance.
Comparative Analysis of Analytical Methods
The determination of Pyraclostrobin residues is predominantly carried out using chromatographic techniques. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
The following table summarizes the performance characteristics of these methods as reported in various studies.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~1.01 µg/mL[1] | 0.001 - 0.4 µg/kg[2][3] | Not commonly reported |
| Limit of Quantification (LOQ) | 0.02 mg/kg - 3.08 µg/mL[1][4] | 0.001 - 31.5 µg/kg[2][3] | 0.8 - 31.5 µg/kg[3] |
| Linearity (R²) | >0.984[1] | >0.99[3] | >0.99[3] |
| Recovery (%) | 93.5 - 99.3[1] | 70 - 120[3] | 67.2 - 136.3[3] |
| Precision (RSD %) | Not explicitly stated | < 20[5] | < 20 (in general) |
Note: The performance characteristics can vary significantly based on the sample matrix, instrumentation, and specific method parameters.
Experimental Protocols
A standardized protocol is crucial for achieving reproducible and comparable results in an inter-laboratory setting. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.
Sample Preparation: QuEChERS Method
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For HPLC-UV, a solvent exchange or concentration step may be necessary.
Chromatographic Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Pyraclostrobin.
-
Chromatographic Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A programmed temperature ramp from around 70°C to 300°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL.
Visualizing Experimental Workflows and Mode of Action
To better understand the processes involved in an inter-laboratory comparison and the mode of action of Pyraclostrobin, the following diagrams have been generated.
Caption: Workflow for an inter-laboratory comparison of Pyraclostrobin analysis.
Caption: Pyraclostrobin's mode of action: Inhibition of Complex III in the mitochondrial respiration chain.
Conclusion
The choice of an analytical method for Pyraclostrobin determination is a critical decision that impacts the reliability and accuracy of residue monitoring. LC-MS/MS stands out for its high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices. GC-MS offers a robust alternative, particularly for multi-residue analysis. HPLC-UV, while less sensitive, can be a cost-effective option for formulations or less complex samples where lower detection limits are not a primary concern.
For successful inter-laboratory comparisons, adherence to standardized protocols, such as the QuEChERS method for sample preparation, is paramount. Proficiency testing schemes provide an excellent framework for laboratories to evaluate their performance against their peers and ensure the quality of their analytical data. The ultimate goal is to generate consistent and reliable data that can be used to ensure food safety and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of the existing maximum residue level for pyraclostrobin in sweet corn | EFSA [efsa.europa.eu]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ijream.org [ijream.org]
Unraveling the Recovery of Pyraclostrobin in Diverse Food Matrices: A Comparative Guide
A comprehensive analysis of pyraclostrobin recovery across various food matrices reveals robust and efficient analytical methodologies, primarily centered around the QuEChERS extraction technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific recovery data for the deuterated internal standard, Pyraclostrobin-d6, is not extensively detailed in publicly available research, the consistent and high recovery rates of the parent compound, pyraclostrobin, provide a strong indication of the expected performance of its deuterated analog.
This compound serves as an invaluable tool in analytical chemistry, utilized as an internal standard to ensure the accuracy and reliability of quantification methods for pyraclostrobin residues in complex food samples. The underlying principle of using a deuterated internal standard is that it behaves almost identically to the analyte of interest (native pyraclostrobin) during extraction, cleanup, and chromatographic analysis. Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, allowing for precise correction and highly accurate final concentration determination. The recovery of the internal standard is a critical parameter in method validation, and while explicit figures for this compound are scarce, the high and consistent recoveries reported for pyraclostrobin suggest that the deuterated standard would exhibit similarly efficient recovery.
Comparative Recovery Data of Pyraclostrobin
The following table summarizes the recovery percentages of pyraclostrobin in various food matrices as reported in several studies. These studies predominantly employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, a testament to its widespread adoption and efficacy in pesticide residue analysis.
| Food Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Watermelon | QuEChERS | HPLC-MS/MS | 93 - 103 | ≤ 9.1 | [1] |
| Apples | Modified QuEChERS | UHPLC-MS/MS | 96.0 - 103.8 | 0.8 - 2.3 | |
| Peanut (Plant) | Modified QuEChERS | LC-MS/MS | 80.3 - 109.4 | 1.1 - 8.2 | |
| Peanut (Soil) | Modified QuEChERS | LC-MS/MS | 80.3 - 109.4 | 1.1 - 8.2 | |
| Tilapia Tissues | Oasis HLB SPE | UPLC-MS/MS | 86.94 - 108.81 | 0.7 - 4.9 | [2] |
| Pepper | Modified QuEChERS | UPLC-MS/MS | 91 - 107 | 3.7 - 9.6 |
Experimental Workflow and Protocols
The analytical workflow for determining pyraclostrobin residues in food matrices generally follows a standardized procedure, as depicted in the diagram below. This process is crucial for ensuring the accurate quantification of pesticide residues.
A detailed experimental protocol, based on the widely used QuEChERS method, is as follows:
-
Sample Homogenization: A representative portion of the food matrix (e.g., 10-15 g) is homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is transferred to a centrifuge tube, and acetonitrile is added as the extraction solvent. The mixture is vigorously shaken. Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are then added to induce phase separation and are shaken again.
-
Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid food matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove non-polar interferences. The choice of sorbents depends on the specific food matrix.
-
Final Preparation and Analysis: The mixture is vortexed and then centrifuged. The final extract is filtered and transferred to an autosampler vial for analysis by LC-MS/MS.
-
Quantification: The concentration of pyraclostrobin is determined by comparing the peak area ratio of pyraclostrobin to that of this compound against a calibration curve prepared with known concentrations of both the analyte and the internal standard.
Logical Relationship of Analytical Steps
The success of the analytical method hinges on the logical sequence and interplay of its key components. The following diagram illustrates the relationship between the different stages of the analysis.
References
- 1. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pyraclostrobin dynamic residual distribution in tilapia tissues by UPLC-MS/MS under acute toxicity conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV vs. LC-MS/MS for Pyraclostrobin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Pyraclostrobin is paramount. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for Pyraclostrobin analysis, supported by experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your analytical needs.
At a Glance: Performance Comparison
The choice between HPLC-UV and LC-MS/MS for Pyraclostrobin analysis hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity versus cost and complexity. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for residue analysis in complex matrices. HPLC-UV, while less sensitive, provides a robust and cost-effective solution for the analysis of formulations or samples with higher concentrations of Pyraclostrobin.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 mg/L[1] | 0.006 µg/L (in water)[2] |
| Limit of Quantification (LOQ) | 0.03 - 0.05 mg/kg[1][3] | 0.001 - 0.02 mg/kg[4][5] |
| Linearity (R²) | > 0.999[6] | > 0.99[2] |
| Accuracy (Recovery %) | 84 - 94%[3] | 97 - 104%[5] |
| Precision (%RSD) | < 2.0%[6] | 1 - 6%[5] |
| Selectivity | Good, but susceptible to matrix interference. | Excellent, highly selective due to mass-based detection. |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Delving Deeper: Experimental Protocols
A clear understanding of the methodologies is crucial for interpretation of data and replication of results. Below are detailed experimental protocols for the analysis of Pyraclostrobin using both HPLC-UV and LC-MS/MS.
Sample Preparation: The QuEChERS Method
For the analysis of Pyraclostrobin residues in complex matrices such as fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for both HPLC-UV and LC-MS/MS analysis.
dot
Caption: QuEChERS sample preparation workflow.
HPLC-UV Analysis Protocol
This method is suitable for the quantification of Pyraclostrobin in formulations and less complex sample matrices.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).[6]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[1][6]
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of an external standard calibration curve.
dot
Caption: HPLC-UV analysis workflow.
LC-MS/MS Analysis Protocol
LC-MS/MS is the preferred method for trace-level residue analysis of Pyraclostrobin in complex matrices due to its high sensitivity and selectivity.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50mm x 2.1mm, 3.5µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The transitions for Pyraclostrobin are typically monitored for quantification and confirmation. For instance, a primary and a secondary MRM transition would be used.[2]
-
Quantification: Based on the peak area of a matrix-matched calibration curve or using an internal standard.
dot
Caption: LC-MS/MS analysis workflow.
Conclusion: Making the Right Choice
The selection of an analytical method for Pyraclostrobin determination should be guided by the specific analytical challenge.
-
HPLC-UV is a reliable and economical choice for routine analysis of Pyraclostrobin in formulations or samples where the concentration is expected to be relatively high. Its simplicity of operation and lower maintenance costs make it an attractive option for quality control laboratories.
-
LC-MS/MS is the gold standard for trace residue analysis in complex matrices such as food and environmental samples. Its superior sensitivity and selectivity allow for the detection and quantification of Pyraclostrobin at very low levels, ensuring compliance with regulatory limits and providing high confidence in the analytical results.
For researchers in drug development and food safety, where low detection limits and high specificity are critical, LC-MS/MS is the unequivocally superior technique. However, for applications focused on product formulation and quality assurance, the cost-effectiveness and robustness of HPLC-UV present a compelling and adequate solution.
References
Navigating the Matrix: A Comparative Guide to Pyraclostrobin Analysis in Diverse Commodities
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of the matrix effects encountered during the analysis of Pyraclostrobin in various agricultural commodities. By presenting supporting experimental data and detailed methodologies, we aim to equip you with the knowledge to overcome analytical challenges and ensure data integrity.
The presence of co-extractives from the sample matrix can significantly interfere with the analytical signal of the target analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification of pesticide residues. For a widely used fungicide like Pyraclostrobin, understanding and mitigating these matrix effects across different food types is crucial for both regulatory compliance and food safety assessment.
Quantitative Analysis of Matrix Effects
The matrix effect (ME) is typically evaluated by comparing the response of an analyte in a matrix extract to its response in a pure solvent at the same concentration. A negative ME percentage indicates signal suppression, while a positive percentage signifies signal enhancement. The following table summarizes the observed matrix effects for Pyraclostrobin in various commodities, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Commodity | Commodity Type | Matrix Effect (%) | Analytical Method | Reference |
| Apple | High Water Content | -0.6 | QuEChERS - LC-MS/MS | [1] |
| Strawberry | High Water Content | 40 | QuEChERS - LC-MS/MS | [1] |
| Pomegranate | High Water Content | 12.63 | QuEChERS - LC-MS/MS | [1] |
| Garlic | High Water Content | -32.83 to 19.32 | QuEChERS - LC-MS/MS | |
| Grapes | High Water Content | 6 | QuEChERS - HPLC-UV | |
| Peanut | High Fat/Oil Content | Not specified, but matrix-matched standards were used to compensate for the effect. | Modified QuEChERS - LC-MS/MS | [2] |
| Wheat | Dry/High Starch Content | Signal suppression observed, but quantitative data not provided. | QuEChERS - LC-MS/MS | |
| Barley | Dry/High Starch Content | Minimal matrix effect observed, but quantitative data not provided. | QuEChERS - LC-MS/MS | |
| Rice | Dry/High Starch Content | Medium matrix effect (signal suppression) observed, but quantitative data not provided. | QuEChERS - LC-MS/MS |
Experimental Protocols
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is the most widely adopted sample preparation technique for the analysis of Pyraclostrobin residues. The general workflow is adaptable to a variety of matrices with slight modifications to address their specific characteristics, such as water and fat content.
Experimental Workflow for Pyraclostrobin Analysis
Caption: General experimental workflow for Pyraclostrobin residue analysis.
Detailed Protocol for High-Water-Content Commodities (e.g., Fruits and Vegetables)
This protocol is a standard QuEChERS procedure suitable for samples with high water content.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. For acidic pesticides, 1% acetic acid in acetonitrile can be used.
-
Salting-Out: Add a salt mixture, typically composed of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.
-
Centrifugation: Centrifuge the tube to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture. For most fruits and vegetables, Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and fatty acids. Anhydrous MgSO₄ is also added to remove any remaining water.
-
Final Centrifugation and Analysis: Vortex the d-SPE tube and centrifuge. The resulting supernatant is then ready for LC-MS/MS analysis.
Modified Protocol for High-Fat/Oily and Dry Commodities (e.g., Peanuts, Cereals)
For matrices with high fat content or low water content, modifications to the standard QuEChERS protocol are necessary to improve extraction efficiency and cleanup.
-
Sample Rehydration (for dry samples): For dry samples like cereals, add a specific volume of water to rehydrate the sample before extraction.
-
Sample Homogenization: Weigh a representative amount of the homogenized sample (e.g., 5 g for cereals) into a 50 mL centrifuge tube.
-
Extraction: Add acetonitrile (often with 1% acetic acid) and a salt mixture (e.g., anhydrous MgSO₄ and NaCl). Shake vigorously.
-
Centrifugation: Centrifuge to separate the phases.
-
d-SPE Cleanup: Transfer the acetonitrile extract to a d-SPE tube. For fatty matrices, a combination of PSA and C18 sorbents is used to remove fatty acids and other nonpolar interferences. For pigmented samples, graphitized carbon black (GCB) may be added, although it can lead to the loss of planar pesticides.
-
Final Preparation: After centrifugation of the d-SPE tube, the supernatant is collected for LC-MS/MS analysis.
LC-MS/MS Parameters for Pyraclostrobin Detection
The following are typical LC-MS/MS parameters for the analysis of Pyraclostrobin. Optimization is often required based on the specific instrument and matrix.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for Pyraclostrobin is typically m/z 388.1. Common product ions for quantification and confirmation are m/z 194.1 and m/z 162.1.
-
Logical Relationship for Mitigating Matrix Effects
To obtain accurate and reliable results, it is essential to address the matrix effects. The following diagram illustrates the decision-making process for mitigating these effects in pesticide residue analysis.
Caption: Decision tree for addressing matrix effects in pesticide analysis.
References
Safety Operating Guide
Proper Disposal of Pyraclostrobin-d6: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Pyraclostrobin-d6 is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this fungicide, thereby minimizing risks and adhering to regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is harmful if swallowed and toxic if inhaled.[1][2] It causes skin irritation and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3][4]
Personal Protective Equipment (PPE) is mandatory. Always wear protective gloves, chemical safety goggles, and a lab coat.[2] When handling the solid form, work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[2][3]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, follows a structured process to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, contaminated solutions, and any materials used for spill cleanup.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.[5]
Step 2: Waste Containment and Labeling
-
Use Appropriate Containers: All this compound waste must be collected in designated, leak-proof, and chemically compatible containers.[6]
-
Label Containers Clearly: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the final disposal of hazardous chemical waste. They will have established procedures and licensed contractors for this purpose.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific protocols for hazardous waste pickup and disposal.
Never pour this compound waste down the drain or dispose of it in regular trash. [7] This can lead to environmental contamination and potential legal and regulatory consequences.[7]
III. Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards of Pyraclostrobin, which should be considered when handling and disposing of this compound.
| Hazard Metric | Value | Species | Guideline |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat (male/female) | OECD Guideline 401 |
| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rat (male/female) | OECD Guideline 402 |
| Acute Inhalation Toxicity (LC50) | > 0.58 mg/l (4 h) | Rat | OECD Guideline 403 |
Data sourced from Pyraclostrobin Safety Data Sheets.[1]
IV. Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance at each stage.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
